2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
Description
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSAMTLMVHEJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. Given the limited availability of experimentally determined data in public literature, this document summarizes the available information and furnishes detailed, standardized experimental protocols for the determination of its key physical characteristics. This guide is intended to support researchers and drug development professionals in the handling, characterization, and application of this compound.
Core Physical Properties
Limited experimental data for the physical properties of this compound is publicly available. The following table summarizes the available predicted and known values.
| Property | Value | Source | Data Type |
| Molecular Formula | C₇H₄BrF₃O | LabSolutions | |
| Molecular Weight | 241.01 g/mol | LabSolutions | |
| CAS Number | 1239492-22-8 | LabSolutions | |
| Boiling Point | 186.7 ± 35.0 °C | Predicted | |
| Density | 1.660 ± 0.06 g/cm³ | Predicted | |
| Melting Point | Not available | - | - |
| Solubility | Not available | - | - |
| Appearance | Clear, colorless liquid | ||
| Storage Temperature | 2-8°C |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small quantities of a substance, the micro-boiling point or distillation method is suitable.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume (e.g., 1-2 mL) of this compound and a boiling chip into the round-bottom flask.
-
Heating: Gradually heat the flask using the heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb, resulting in a steady dropwise distillation into the receiving flask. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a pressure correction should be applied using a nomograph or the Clausius-Clapeyron equation.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it can be accurately determined using a pycnometer.
Methodology: Pycnometer Method
-
Pycnometer Preparation: Clean and dry a pycnometer of known volume. Record its empty mass (m₁).
-
Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.
-
Mass Measurement: Carefully dry the outside of the pycnometer and record its mass (m₂).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "shake-flask" method is a common technique for determining the solubility of a compound in various solvents.
Methodology: Shake-Flask Method
-
Solution Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, dichloromethane).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, allow the undissolved solute to settle. Carefully extract a known volume of the supernatant (the saturated solution).
-
Quantification: Determine the concentration of the solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), by comparing the response to a calibration curve prepared with known concentrations of the compound.
-
Solubility Calculation: Express the solubility in terms of mass per unit volume (e.g., g/100 mL or mg/L).
Visualizations
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and physical characterization of a chemical compound.
General Drug Discovery and Development Pathway
While no specific signaling pathways involving this compound have been identified, the following diagram illustrates a typical workflow in drug discovery and development where such a compound might be utilized as a building block or intermediate.
Caption: A generalized workflow for drug discovery and development, highlighting the medicinal chemistry phase.
An In-depth Technical Guide to 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. This compound is a valuable building block for medicinal chemists and researchers in the pharmaceutical and agrochemical industries, primarily owing to the unique physicochemical properties imparted by its difluoromethoxy group.
Chemical Structure and Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₄BrF₃O. The presence of bromine, fluorine, and a difluoromethoxy group on the benzene ring makes it a versatile intermediate for various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₃O | N/A |
| Molecular Weight | 241.01 g/mol | [1] |
| CAS Number | 1239492-22-8 | [1] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not explicitly found | N/A |
| Melting Point | Not explicitly found | N/A |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
The Role of the Difluoromethoxy Group in Drug Design
The difluoromethoxy (-OCHF₂) group is of significant interest in medicinal chemistry. It is considered a lipophilic hydrogen bond donor, a rare characteristic that can enhance a molecule's pharmacological profile. The key advantages of incorporating a difluoromethoxy group include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, such as cytochrome P450s, leading to an improved pharmacokinetic profile.
-
Increased Lipophilicity: The difluoromethoxy group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Bioisosterism: The -OCHF₂ group can act as a bioisostere for other functional groups, such as hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining or improving binding affinity to biological targets while offering better metabolic stability.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, its synthesis can be inferred from established methods for preparing similar fluorinated aromatic compounds. A plausible synthetic route could involve the difluoromethylation of a corresponding phenolic precursor, followed by bromination, or a multi-step synthesis starting from a suitably substituted fluorobenzotrifluoride.
A general workflow for the synthesis of a fluorinated benzene derivative is outlined below.
The reactivity of this compound is primarily dictated by the presence of the bromine atom on the aromatic ring. This makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In this reaction, the bromine atom of this compound can be coupled with a wide range of organoboron compounds in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzene ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Purge the flask with an inert gas.
-
Add the palladium catalyst and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Spectroscopic Data
-
¹H NMR: The spectrum would likely show signals in the aromatic region corresponding to the three protons on the benzene ring, with coupling patterns influenced by the adjacent fluorine and bromine atoms. A characteristic triplet or doublet of doublets would be expected for the proton of the difluoromethoxy group.
-
¹³C NMR: The spectrum would display signals for the seven carbon atoms. The carbon attached to the difluoromethoxy group would show a characteristic triplet due to coupling with the two fluorine atoms. The carbons attached to bromine and fluorine would also exhibit characteristic shifts and coupling patterns.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (241.01 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks).
Applications in Drug Development and Agrochemicals
The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel bioactive molecules. The difluoromethoxy group can enhance metabolic stability and cell permeability, while the bromo and fluoro substituents provide handles for further chemical modification and can influence the electronic properties of the molecule, potentially improving its binding affinity to biological targets.
This compound could be utilized in the synthesis of inhibitors for various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. The ability to perform cross-coupling reactions at the bromine position allows for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. Similarly, in the agrochemical field, the incorporation of this fluorinated moiety can lead to the development of more potent and selective herbicides, insecticides, and fungicides.
Conclusion
This compound is a promising chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its unique combination of a reactive bromine handle and a metabolically stable difluoromethoxy group makes it an attractive building block for the synthesis of complex and biologically active molecules. Further research into its synthesis and reactivity will undoubtedly expand its applications and contribute to the development of new and improved therapeutic agents and crop protection solutions.
References
Technical Guide: Physicochemical Properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the core physicochemical properties of the fluorinated aromatic intermediate, 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. The introduction of fluorine-containing moieties, such as the difluoromethoxy group, into aromatic systems is a critical strategy in modern medicinal chemistry and materials science. These modifications can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like this valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[1]
Molecular Identity and Structure
This compound is a substituted benzene ring featuring three distinct functional groups. The bromine atom serves as a key functional handle for various cross-coupling reactions, while the fluoro and difluoromethoxy groups impart unique electronic and steric properties.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H4BrF3O |
| Molecular Weight | 241.01 g/mol [2] |
| CAS Number | 1239492-22-8[2] |
| PubChem CID | 58553359[2] |
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C7H4BrF3O | LabSolutions[2] |
| Molecular Weight | 241.01 | LabSolutions[2] |
| InChI Key | InChI=1S/C7H4BrF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H | LabSolutions[2] |
Note: Experimental data for properties such as boiling point, melting point, and solubility are not widely published and are often predicted in available sources.
Methodologies for Property Determination
Molecular Weight Calculation: The molecular weight (MW) is determined from the molecular formula (C₇H₄BrF₃O) using the standard atomic weights of the constituent elements.
-
Formula: MW = (7 × AW_C) + (4 × AW_H) + (1 × AW_Br) + (3 × AW_F) + (1 × AW_O)
-
Protocol:
-
Identify the number of atoms for each element in the molecular formula.
-
Obtain the standard atomic weight for each element from the IUPAC Periodic Table.
-
Carbon (C): ~12.011 u
-
Hydrogen (H): ~1.008 u
-
Bromine (Br): ~79.904 u
-
Fluorine (F): ~18.998 u
-
Oxygen (O): ~15.999 u
-
-
Multiply the atom count for each element by its atomic weight.
-
Sum the results to obtain the final molecular weight.
-
(7 × 12.011) + (4 × 1.008) + (1 × 79.904) + (3 × 18.998) + (1 × 15.999) = 241.006 g/mol . This calculated value is consistent with the published molecular weight of 241.01.[2]
-
Visualization of Molecular Properties
The following diagram illustrates the key identifiers and the calculated molecular weight of the compound, providing a logical summary of its core data.
Caption: Core identifiers and molecular weight of the target compound.
References
An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene, a valuable fluorinated aromatic intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented in two key stages: the preparation of the intermediate 2-Bromo-3-fluorophenol, followed by its difluoromethylation to yield the target compound.
Stage 1: Synthesis of 2-Bromo-3-fluorophenol
The initial stage focuses on the regioselective bromination of 3-fluorophenol. A three-step process involving protection of the hydroxyl group, ortho-lithiation followed by bromination, and subsequent deprotection is a viable route.
Experimental Protocol: Synthesis of 2-Bromo-3-fluorophenol
Step 1.1: Protection of 3-fluorophenol
A solution of 3-fluorophenol (20 mmol) in tetrahydrofuran (5 mL) is added slowly to a suspension of sodium hydride (40 mmol) in tetrahydrofuran (20 mL) at room temperature. The mixture is stirred for two hours. A solution of N,N-dimethylaminomethyl formate chloride (40 mmol) in tetrahydrofuran (7 mL) is then added, and the reaction is stirred for an additional eight hours. The reaction is quenched with saturated brine, and the product is extracted with ethyl acetate. The organic layer is dried, and the resulting 3-fluorophenyl N,N-diethylaminomethyl formate is purified by column chromatography.[1]
Step 1.2: Ortho-Bromination
Under a nitrogen atmosphere, sec-butyllithium (12 mmol, 1.3 M in cyclohexane/hexane) and TMEDA (12 mmol) are added to anhydrous tetrahydrofuran (40 mL) at -78°C. 3-fluorophenyl N,N-diethylaminomethyl formate (10 mmol) is then added, and the mixture is stirred at -78°C for 2 hours. 1,2-dibromo-1,1,2,2-tetrachloroethane (12 mmol) is added, and stirring is continued at low temperature for 30 minutes. The reaction is quenched with water, warmed to room temperature, and extracted with ethyl acetate. The combined organic phases are dried and purified by column chromatography to yield 2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate.[1]
Step 1.3: Deprotection
2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate (5 mmol) is dissolved in ethanol (50 mL), and excess sodium hydroxide (50 mmol) is added. The mixture is heated under reflux for 5-8 hours. The ethanol is removed under reduced pressure, and the residue is dissolved in ether. The solution is neutralized with 1M hydrochloric acid at 0°C and extracted with ether. The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and purified by column chromatography to afford 2-bromo-3-fluorophenol.[1]
Stage 2: Difluoromethylation of 2-Bromo-3-fluorophenol
The second stage involves the introduction of the difluoromethoxy group onto the phenolic oxygen of 2-Bromo-3-fluorophenol. This is achieved through the generation of difluorocarbene from a suitable precursor, which then reacts with the phenoxide. A well-established method utilizes sodium chlorodifluoroacetate as the difluorocarbene source.[2][3]
Experimental Protocol: Synthesis of this compound
To a flask containing 2-Bromo-3-fluorophenol (1 equivalent) is added dry DMF and deionized water. The solution is degassed with nitrogen. Sodium 2-chloro-2,2-difluoroacetate (2.8 equivalents) is then added in one portion under a stream of nitrogen. The flask is equipped with an air condenser and heated to 120°C in an oil bath for 2 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or hexanes). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.[2][3]
Quantitative Data Summary
The following table summarizes the reported yields for each step of the synthesis pathway.
| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |
| 1.1 | Hydroxyl Protection | 3-Fluorophenol | 3-Fluorophenyl N,N-diethylaminomethyl formate | 84%[1] |
| 1.2 | Ortho-Bromination | 3-Fluorophenyl N,N-diethylaminomethyl formate | 2-Bromo-3-fluorophenyl N,N-diethylaminomethyl formate | 84%[1] |
| 1.3 | Deprotection | 2-Bromo-3-fluorophenyl N,N-diethylaminomethyl formate | 2-Bromo-3-fluorophenol | 75%[1] |
| 2.1 | Difluoromethylation | 2-Bromo-3-fluorophenol | This compound | ~94% (based on a similar substrate)[2][3] |
Synthesis Pathway Visualization
The following diagram illustrates the complete synthesis pathway from 3-fluorophenol to this compound.
Caption: Synthesis pathway for this compound.
References
An In-depth Technical Guide to 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene: A Key Intermediate in Modern Drug Discovery
IUPAC Name: 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene CAS Number: 1239492-22-8
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. Its strategic combination of a bromine atom and a difluoromethoxy group makes it a valuable building block for synthesizing complex molecules with tailored pharmacological properties.
Physicochemical Properties
The unique substitution pattern of this compound imparts specific physicochemical characteristics crucial for its role as a synthetic intermediate. A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1239492-22-8 | [1][2][3] |
| Molecular Formula | C₇H₄BrF₃O | [1] |
| Molecular Weight | 241.01 g/mol | [1] |
| Appearance | Liquid | [4] |
| Purity | ≥97% | [3] |
Note: Experimental data such as boiling point and melting point are not consistently reported in publicly available literature.
Synthesis: A Representative Experimental Protocol
The synthesis of this compound can be achieved via the difluoromethylation of its corresponding phenolic precursor, 2-bromo-3-fluorophenol. The following protocol is a representative method based on established procedures for difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate.[5]
Reaction: 2-bromo-3-fluorophenol + ClCF₂COONa → this compound
Materials:
-
2-bromo-3-fluorophenol (1.0 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottomed flask
-
Magnetic stir bar
-
Schlenk line for inert atmosphere
-
Oil bath
-
Air condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-bromo-3-fluorophenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add dry DMF and deionized water via syringe. Stir the resulting suspension.
-
Degassing: Degas the solution with a gentle stream of nitrogen for approximately one hour while stirring.
-
Reagent Addition: Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the flask in one portion.
-
Heating: Equip the flask with an air condenser, place it in a preheated oil bath, and heat the reaction mixture to 120 °C.
-
Reaction Monitoring: Stir the reaction vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Work-up: Dilute the reaction mixture with diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological profiles. The difluoromethoxy group (-OCF₂H) of this compound is particularly valuable for this purpose.
The Strategic Role of the Difluoromethoxy Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[6] Replacing a metabolically vulnerable group (such as a methoxy group, which is prone to O-demethylation) with a difluoromethoxy group can significantly increase a drug's half-life and reduce its clearance.[1]
-
Lipophilicity Modulation: The -OCF₂H group increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[6] This moderate increase can improve a molecule's ability to cross cell membranes and enhance oral absorption, providing a fine-tuning mechanism for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Bioisosterism and Receptor Binding: The difluoromethoxy group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[6] Crucially, the hydrogen atom in the -OCF₂H group is capable of acting as a hydrogen bond donor, a rare and valuable characteristic for a lipophilic substituent.[3][6] This allows it to maintain or form new, beneficial interactions with target proteins, potentially improving binding affinity and efficacy.
The bromine atom on the aromatic ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures. This makes the title compound an ideal starting point for creating libraries of compounds for screening against various biological targets, such as protein kinases.
Relevance to Signaling Pathways:
Many modern therapeutics, particularly in oncology, are designed to inhibit specific enzymes within signaling pathways that control cell growth and survival. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is one such critical cascade, which is often dysregulated in cancer. Small molecule kinase inhibitors are frequently developed using fluorinated building blocks to achieve high potency and favorable pharmacokinetic properties.
Conclusion
This compound is a highly functionalized aromatic intermediate with significant potential in the field of drug discovery. The strategic presence of the difluoromethoxy group offers medicinal chemists a powerful tool to enhance metabolic stability, modulate lipophilicity, and introduce key hydrogen bonding interactions. Combined with the synthetic versatility afforded by the bromine atom, this compound serves as a valuable building block for the synthesis of novel therapeutics aimed at a wide range of biological targets.
References
An In-depth Technical Guide to 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from a certified supplier. The toxicological properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene have not been fully investigated.[1] All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.
Introduction
This compound is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. The incorporation of a difluoromethoxy group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in drug design.[2][3] The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the available safety, handling, and physicochemical properties of this compound.
Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1239492-22-8 | [1][4][5][6] |
| Molecular Formula | C₇H₄BrF₃O | [1][6] |
| Molecular Weight | 241.01 g/mol | [1][6] |
| Appearance | Liquid | [1][6] |
| Color | Clear, colorless | [6] |
| Boiling Point (Predicted) | 186.7 ± 35.0 °C | [6] |
| Density (Predicted) | 1.660 ± 0.06 g/cm³ | [6] |
| Storage Temperature | 2-8°C | [6] |
Safety and Hazard Information
As the toxicological properties of this compound have not been fully determined, caution is strongly advised.[1] Based on the available Safety Data Sheet and data from structurally similar compounds, the following hazards are anticipated.
GHS Hazard Classification (Anticipated)
While a specific GHS classification is not available for this compound, related brominated and fluorinated aromatic compounds often carry the following warnings. For example, other bromofluorobenzene derivatives are classified as irritants and may be harmful if swallowed or inhaled.[7][8][9]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Known and Potential Health Effects
-
Acute Effects: The substance is described as an irritant.[1] It may be harmful by ingestion and inhalation, and is irritating to mucous membranes and the upper respiratory tract.[1]
-
Chronic Effects: No information is available on the long-term health effects of this compound.
Experimental Protocols and Handling
Given the limited specific data, a cautious approach to handling is mandatory. The following protocols are based on general best practices for handling potentially hazardous research chemicals.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1]
Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
First Aid Measures
The following first aid measures are recommended based on the available SDS:[1]
-
In case of eye contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1]
-
In case of skin contact: Wash the affected area immediately with plenty of water.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Leak Procedures
In the event of a spill, absorb the material with an inert substance and place it into an appropriate container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]
Stability and Reactivity
-
Stability: The stability of this compound has not been fully determined.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1]
-
Hazardous Decomposition Products: Decomposition products are not fully known, but may include carbon oxides, hydrogen bromide, and hydrogen fluoride under fire conditions.
Toxicological and Biological Information
As previously stated, the toxicological properties of this compound have not been thoroughly investigated.[1] No specific signaling pathways or mechanisms of action have been elucidated for this compound.
The presence of the difluoromethoxy group is of interest in medicinal chemistry. This group can act as a lipophilic hydrogen bond donor and is sometimes used as a bioisostere for hydroxyl or thiol groups.[10] The introduction of fluorine-containing moieties like difluoromethoxy can enhance metabolic stability and alter the electronic properties of a molecule, potentially improving its efficacy as a drug candidate.[3][11][12]
The following diagram illustrates the current state of knowledge regarding the safety profile of this compound, highlighting the known information versus the areas where data is lacking.
Conclusion
This compound is a chemical intermediate with potential utility in research and development, particularly in the fields of medicinal and agricultural chemistry. However, there is a significant lack of comprehensive safety and toxicological data for this compound. All work with this chemical must be conducted with a high degree of caution, adhering to strict safety protocols and using appropriate personal protective equipment in a controlled laboratory environment. Further research is needed to fully characterize the safety profile and biological effects of this molecule.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 1239492-22-8 [amp.chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 2-Bromo-1-fluoro-3-iodobenzene | C6H3BrFI | CID 12192161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-1-chloro-3-fluorobenzene | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Guide: Spectral Analysis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for experimental or predicted spectral data (NMR, MS) for 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene (CAS Number: 1239492-22-8) did not yield specific results. The following guide provides detailed, generalized experimental protocols for acquiring such data based on standard methodologies for similar halogenated aromatic compounds. Additionally, data for the structurally related compound 2-Bromo-3-fluoroanisole is presented for comparative purposes, though it should be noted that this is not the requested compound.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of bromine, fluorine, and a difluoromethoxy group imparts unique electronic and lipophilic properties, making it an interesting candidate for further investigation. Accurate spectral characterization is crucial for confirming its structure and purity. This guide outlines the standard procedures for obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this class of compounds.
Spectral Data of an Analogous Compound: 2-Bromo-3-fluoroanisole
While specific data for this compound is unavailable, the following table summarizes known properties of the related compound, 2-Bromo-3-fluoroanisole (CAS Number: 446-59-3). This information is provided for illustrative purposes.
| Property | Value |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.02 g/mol [1] |
| Boiling Point | 220 °C |
| Flash Point | 81 °C |
Experimental Protocols for Spectral Data Acquisition
The following are detailed methodologies for acquiring NMR and MS spectra for a novel compound such as this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.[2][3]
3.1.1. Sample Preparation
-
Weigh approximately 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, Benzene-d₆, or DMSO-d₆) in a clean, dry vial.[4]
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. The solvent height should be around 4-5 cm.[3]
-
Cap the NMR tube securely.
3.1.2. Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum. Aryl protons are expected to appear in the range of 6.5-8.0 ppm.[5]
-
The proton of the difluoromethoxy group will likely appear as a triplet due to coupling with the two fluorine atoms.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Aromatic carbons typically resonate between 120-150 ppm.[5]
-
The carbon of the difluoromethoxy group will show a characteristic triplet due to one-bond coupling with the fluorine atoms.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shifts will be indicative of the electronic environment of the fluorine atoms on the aromatic ring and the difluoromethoxy group.
-
-
2D NMR: For unambiguous assignment of all signals, it is advisable to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
3.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[6]
3.2.1. Sample Preparation
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
3.2.2. Data Acquisition
-
Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements.
-
Expected Observations:
-
The mass spectrum will show a molecular ion peak (M⁺).
-
Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[7]
-
Fragmentation patterns can provide further structural information. Common fragmentations for this molecule might include the loss of a bromine atom, a fluorine atom, or cleavage of the difluoromethoxy group.
-
Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for a novel compound.
Caption: Workflow for spectral analysis of a novel compound.
References
- 1. 2-Bromo-3-fluoroanisole | C7H6BrFO | CID 2779318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and prediction of the ¹H NMR spectrum of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this document leverages spectral data from analogous structures and established principles of NMR spectroscopy to offer a comprehensive theoretical guide. This information is intended to aid in the identification, characterization, and quality control of this compound in research and development settings.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern in the aromatic region, arising from the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the three substituents: the bromine atom, the fluorine atom, and the difluoromethoxy group. The difluoromethoxy group (-OCHF₂) will show a characteristic triplet in the proton spectrum due to coupling with the two fluorine atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.30 - 7.50 | ddd (doublet of doublet of doublets) | ³J(H4-H5) = 8.0 - 9.0 Hz, ⁴J(H4-F) = 6.0 - 8.0 Hz, ⁵J(H4-H6) = ~0.5 Hz |
| H-5 | 7.00 - 7.20 | t (triplet) or dd (doublet of doublets) | ³J(H5-H4) = 8.0 - 9.0 Hz, ³J(H5-H6) = 8.0 - 9.0 Hz |
| H-6 | 7.55 - 7.75 | ddd (doublet of doublet of doublets) | ³J(H6-H5) = 8.0 - 9.0 Hz, ⁴J(H6-F) = ~2.0 Hz, ⁵J(H6-H4) = ~0.5 Hz |
| -OCHF₂ | 6.50 - 6.80 | t (triplet) | ²J(H-F) = 72.0 - 75.0 Hz |
Disclaimer: These are predicted values based on the analysis of similar compounds and theoretical principles. Actual experimental values may vary.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved. If necessary, briefly warm the sample or use sonication to aid dissolution.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable stable compound with a known concentration) can be added.
2. NMR Instrument Setup:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.
-
A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative measurements, a longer relaxation delay (5 times the longest T₁ of the protons of interest) is recommended.
3. Data Acquisition:
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are usually sufficient.
-
The spectrum should be recorded at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm). If TMS was used, set its signal to 0 ppm.
-
Integrate the signals to determine the relative ratios of the different protons.
-
Analyze the multiplicities and coupling constants to elucidate the structure.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for predicting and analyzing the ¹H NMR spectrum of this compound.
Caption: Logical workflow for ¹H NMR analysis.
This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. For definitive structural confirmation, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) in conjunction with ¹³C and ¹⁹F NMR spectroscopy.
An In-depth Technical Guide to the 13C NMR Analysis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. Due to the absence of direct experimental spectral data in publicly available literature for this specific compound, this guide presents a detailed predicted 13C NMR data set. The predictions are based on established substituent effects and analysis of structurally analogous compounds. This document also outlines a standardized experimental protocol for acquiring 13C NMR data for polyfluorinated aromatic compounds and visualizes the key structural correlations influencing the NMR spectrum.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts (δ) and carbon-fluorine coupling constants (J) for this compound. These predictions are derived from the principles of additivity of substituent chemical shifts on a benzene ring and known coupling constants for similar fluorinated moieties.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (J, Hz) |
| C1 (-OCF₂H) | 150 - 155 | Triplet of Doublets (td) | ¹J(C-F) ≈ 240-250 Hz, ³J(C-F) ≈ 4-6 Hz |
| C2 (-Br) | 110 - 115 | Doublet (d) | ³J(C-F) ≈ 2-4 Hz |
| C3 (-F) | 158 - 162 | Doublet of Doublets (dd) | ¹J(C-F) ≈ 245-255 Hz, ³J(C-F) ≈ 8-12 Hz |
| C4 | 115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| C5 | 128 - 132 | Singlet (or small doublet) | ⁴J(C-F) ≈ 1-3 Hz |
| C6 | 120 - 125 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| -OCF₂H | 115 - 120 | Triplet (t) | ¹J(C-F) ≈ 280-300 Hz |
Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm). The multiplicities arise from through-bond couplings with the fluorine atoms. The carbon of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two attached fluorine atoms. The aromatic carbons will exhibit splitting based on their proximity to the fluorine substituents.
Key Structural and Signaling Relationships
The following diagram illustrates the structure of this compound and highlights the through-bond carbon-fluorine couplings that are critical for interpreting its 13C NMR spectrum.
Mass Spectrometry of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide is based on established principles of mass spectrometry, including the known fragmentation patterns of halogenated aromatic compounds and aryl ethers. The information presented herein is intended to aid researchers in the identification and characterization of this molecule and similar structures in various analytical applications.
Predicted Electron Ionization Mass Spectrum
Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure. The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak cluster and several key fragment ions resulting from the cleavage of the carbon-bromine bond, the difluoromethoxy group, and the aromatic ring.
Table 1: Predicted Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Relative Abundance (%) | Notes |
| 252/254 | [C₇H₄BrF₃O]⁺• | 80 | Molecular ion cluster, showing the characteristic 1:1 isotopic pattern of bromine (⁷⁹Br/⁸¹Br). |
| 201/203 | [C₇H₄BrFO]⁺• | 10 | Loss of CHF₂ radical from the molecular ion. |
| 173 | [C₇H₄F₃O]⁺ | 100 | Loss of Br radical from the molecular ion. This is predicted to be the base peak due to the relative weakness of the C-Br bond. |
| 145 | [C₆H₄F₂O]⁺ | 40 | Loss of CO from the [C₇H₄F₃O]⁺ ion. |
| 122 | [C₆H₃F₃]⁺• | 30 | Loss of the OCHF₂ group from the molecular ion. |
| 94 | [C₅H₃F₂]⁺ | 25 | Further fragmentation of the aromatic ring. |
| 75 | [C₆H₃]⁺ | 15 | Benzyl cation fragment. |
| 51 | [CHF₂]⁺ | 20 | Difluoromethyl cation. |
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, as illustrated in the following diagram. The initial event is the removal of an electron to form the molecular ion. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard: If quantitative analysis is required, add a suitable internal standard to all calibration standards and samples. A deuterated analog of the analyte or a compound with similar chemical properties and retention time would be ideal.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan mode over a mass range of m/z 40-300 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the characteristic ions of the target analyte and the internal standard.
-
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.
-
Spectral Interpretation: Compare the experimental mass spectrum with the predicted fragmentation pattern and isotopic distribution to confirm the identity of the compound.
-
Quantification: If an internal standard is used, calculate the concentration of the analyte based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Workflow
The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the mass spectrometry of this compound. The predicted fragmentation patterns and the outlined experimental protocols offer a solid foundation for researchers working with this compound. It is important to note that actual experimental results may vary depending on the specific instrumentation and conditions used. Therefore, empirical verification of these predictions is highly recommended for definitive structural elucidation and method validation.
The Strategic Advantage of the Difluoromethoxy Group in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. It provides a unique combination of electronic and steric properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions, ultimately leading to improved drug efficacy and safety profiles.[1][2] This technical guide provides a comprehensive overview of the electronic and steric effects of the difluoromethoxy substituent, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group presents a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, affording a greater degree of control for the fine-tuning of molecular characteristics.[1]
Electronic Effects
The difluoromethoxy group is considered weakly electron-withdrawing, a property quantified by its Hammett sigma constant (σp) of approximately +0.14.[2] This electron-withdrawing nature arises from the high electronegativity of the two fluorine atoms. This property can influence the acidity or basicity (pKa) of nearby functional groups, which can be strategically employed to optimize the ionization state of a drug at physiological pH, thereby affecting its solubility, permeability, and target engagement.[1][3]
Steric and Conformational Effects
The steric profile of the difluoromethoxy group is larger than a methoxy group but similar to that of an ethyl group. Unlike the coplanar preference of the methoxy group with an aromatic ring, and the orthogonal preference of the trifluoromethoxy group, the difluoromethoxy group exhibits no strong orientational preference and can rotate freely.[4][5] This conformational flexibility allows it to adapt to the steric requirements of a binding pocket.
Lipophilicity and Hydrogen Bonding
A key and valuable characteristic of the difluoromethoxy group is its ability to act as a "lipophilic hydrogen bond donor".[2][3][6] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a feature not observed in methoxy or trifluoromethoxy groups.[1] This allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins while offering improved metabolic stability.[1][3]
The lipophilicity of the difluoromethoxy group, as measured by the Hansch hydrophobicity parameter (π), is generally intermediate between that of the methoxy and trifluoromethoxy groups.[1] This moderate lipophilicity can enhance membrane permeability and improve oral absorption.[2] However, the effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the difluoromethoxy group to related substituents.
Table 1: Electronic and Physicochemical Properties of Methoxy and Fluorinated Methoxy Substituents
| Substituent | Hammett Constant (σp) | Hansch Hydrophobicity Parameter (π) | Abraham H-Bond Acidity (A) |
| -OCH₃ | -0.27 | -0.02 | ~0 |
| -OCF₂H | +0.14 [2] | +0.2 to +0.6 [4] | 0.085 - 0.126 [3][6] |
| -OCF₃ | +0.35 | +1.04[4][7] | ~0 |
Table 2: Comparative Lipophilicity Data (ΔlogP)
| Comparison | ΔlogP (logP(XCF₂H) - logP(XCH₃)) |
| Difluoromethyl anisoles and thioanisoles | -0.1 to +0.4[3][6] |
Table 3: Calculated pKa Values for Substituted Phenols
| Substituent at C2 | Calculated pKa |
| -OCH₃ | ~9.22[8] |
| -OCF₂H | ~8.52 [8] |
Role in Drug Design and Development
The unique combination of properties offered by the difluoromethoxy group translates into several strategic advantages in drug design.
Bioisosterism
The -OCF₂H group can act as a bioisostere for several common functional groups:
-
Hydroxyl (-OH) and Thiol (-SH) Groups: Its capacity to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with the added benefit of improved metabolic stability.[1][3]
-
Methoxy (-OCH₃) Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life. It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1][2]
Enhancement of Metabolic Stability
The strong carbon-fluorine bonds in the difluoromethoxy group contribute to its high metabolic stability.[1][2] It is generally more resistant to oxidative metabolism compared to the methoxy group, particularly cleavage by cytochrome P450 enzymes.[2][9] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1]
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols.
Representative Protocol for O-Difluoromethylation of 4-Hydroxypyridine:
-
Reagents and Equipment: 4-hydroxypyridine, diethyl (bromodifluoromethyl)phosphonate, potassium hydroxide, acetonitrile, water, round-bottom flask, magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
To a solution of 4-hydroxypyridine in a mixture of acetonitrile and water, add potassium hydroxide and stir until dissolved.
-
Add diethyl (bromodifluoromethyl)phosphonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyridine.
-
Note: This is a general procedure and may require optimization for different substrates.[8][10]
Caption: General workflow for the synthesis of aryl difluoromethyl ethers.
In Vitro Metabolic Stability Assay
The metabolic stability of compounds containing a difluoromethoxy group is typically evaluated using in vitro assays with liver microsomes or hepatocytes.[2]
Representative Protocol using Human Liver Microsomes:
-
Materials: Test compound, human liver microsomes, NADPH regenerating system, phosphate buffer, positive control compound (e.g., a rapidly metabolized drug), and analytical equipment (LC-MS/MS).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the test compound at a final concentration (e.g., 1 µM) with human liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caption: Workflow for an in vitro metabolic stability assay.
Case Studies: Difluoromethoxy in Approved Drugs
The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.[2] Pantoprazole is a prodrug that is activated in the acidic environment of parietal cells, where it covalently binds to and irreversibly inhibits the H⁺/K⁺-ATPase (proton pump).[2]
Caption: Mechanism of action of Pantoprazole.
Roflumilast (Daliresp®)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.[2] Roflumilast inhibits PDE4, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and results in a reduction of inflammation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
An In-depth Technical Guide to 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a difluoromethoxy group, this molecule presents itself as a valuable building block for the synthesis of complex organic structures. This document details its chemical properties, a plausible synthetic pathway based on available chemical literature, and relevant safety information. While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its emergence coincides with the growing interest in fluorinated motifs in drug discovery.
Introduction
This compound (CAS No. 1239492-22-8) is a substituted benzene derivative. The presence of both bromine and fluorine atoms, coupled with the electron-withdrawing difluoromethoxy group, makes it a versatile intermediate for various chemical transformations. The bromine atom can serve as a handle for cross-coupling reactions, while the fluorine and difluoromethoxy groups can significantly influence the physicochemical properties of resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of these functional groups offers opportunities for the regioselective synthesis of novel compounds.
Physicochemical Properties
Currently, detailed experimental data for this compound is limited in publicly accessible scientific literature. The data presented below is compiled from information provided by chemical suppliers.
| Property | Value | Source |
| CAS Number | 1239492-22-8 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₄BrF₃O | Calculated |
| Molecular Weight | 241.01 g/mol | Calculated |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
| Shelf Life | 1095 days | LabSolutions[1] |
Synthesis
A specific, peer-reviewed synthesis of this compound has not been identified in the searched literature. However, a logical and plausible synthetic route can be devised based on established organic chemistry methodologies. This proposed pathway involves a two-step process starting from the commercially available 3-fluorophenol.
Logical Synthesis Pathway
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 2-Bromo-3-fluorophenol
The synthesis of the key intermediate, 2-Bromo-3-fluorophenol, has been described in the chemical literature. The following protocol is a multi-stage process starting from 3-fluorophenol.[1]
Experimental Protocol:
-
Protection of the Hydroxyl Group:
-
To a suspension of sodium hydride (0.96 g, 40 mmol) in tetrahydrofuran (20 mL), a solution of 3-fluorophenol (2.24 g, 20 mmol) in tetrahydrofuran (5 mL) is added slowly at room temperature.
-
The mixture is stirred for two hours.
-
A solution of N,N-dimethylaminomethyl formate chloride (5.42 g, 40 mmol) in tetrahydrofuran (7 mL) is then added, and stirring is continued for an additional eight hours.
-
The reaction is quenched with saturated brine, and the product is extracted with ethyl acetate. The organic layer is dried and purified by column chromatography to yield 3-fluorophenyl N,N-diethylaminomethyl formate.[1]
-
-
Ortho-Bromination:
-
To a solution of sec-butyllithium (9.23 mL, 1.3 M in cyclohexane/hexane, 12 mmol) and TMEDA (1.81 mL, 12 mmol) in anhydrous tetrahydrofuran (40 mL) under a nitrogen atmosphere at -78°C, 3-fluorophenyl N,N-diethylaminomethyl formate (10 mmol) is added.
-
The mixture is stirred at -78°C for 2 hours.
-
1,2-dibromo-1,1,2,2-tetrachloroethane (12 mmol) is then added, and stirring is continued at low temperature for 30 minutes.
-
The reaction is quenched with water, warmed to room temperature, and extracted with ethyl acetate. The combined organic phases are dried and purified by column chromatography to afford 2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate.[1]
-
-
Deprotection:
-
The 2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate (5 mmol) is dissolved in ethanol (50 mL), and an excess of sodium hydroxide (2 g, 50 mmol) is added.
-
The mixture is heated under reflux for 5-8 hours.
-
Ethanol is removed under reduced pressure, and the residue is dissolved in ether.
-
The solution is neutralized with 1M hydrochloric acid at 0°C and extracted with ether.
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and purified by column chromatography to yield 2-bromo-3-fluorophenol.[1]
-
Step 2: Difluoromethoxylation of 2-Bromo-3-fluorophenol
The final step to obtain this compound involves the difluoromethoxylation of the phenolic hydroxyl group of 2-Bromo-3-fluorophenol. While a specific protocol for this substrate is not available, general methods for the difluoromethoxylation of phenols are well-established. These methods typically involve the reaction of the phenol with a difluorocarbene precursor in the presence of a base.
General Experimental Protocol (Hypothetical):
-
To a solution of 2-Bromo-3-fluorophenol in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), a base (e.g., potassium carbonate, sodium hydride) is added.
-
A difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate, is then introduced. The reaction is typically carried out under controlled temperature and pressure.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by distillation or column chromatography to yield this compound.
Reaction Workflow
Caption: General workflow for the difluoromethoxylation of a phenol.
History and Discovery
The exact date and the researchers responsible for the first synthesis of this compound are not well-documented in the public domain. Its appearance in the catalogs of chemical suppliers suggests its utility as a building block in synthetic chemistry, likely for research and development in the pharmaceutical or agrochemical industries. The increased interest in fluorinated organic compounds, particularly those containing the difluoromethoxy group, for their ability to enhance metabolic stability and biological activity of molecules, likely spurred the synthesis of a variety of such intermediates, including the title compound.
Applications in Drug Discovery and Research
The structural features of this compound make it a promising candidate for use in drug discovery and development.
-
Scaffold for Novel Compounds: The benzene ring with its unique substitution pattern can serve as a central scaffold for the synthesis of new chemical entities.
-
Cross-Coupling Reactions: The bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
-
Modulation of Physicochemical Properties: The fluorine and difluoromethoxy groups can be strategically employed to fine-tune the properties of a lead compound, potentially improving its pharmacokinetic and pharmacodynamic profile.
Logical Relationship in Drug Discovery
Caption: Role of the title compound in a drug discovery workflow.
Safety and Handling
Conclusion
This compound is a specialized chemical intermediate with significant potential in the fields of synthetic and medicinal chemistry. While its history of discovery is not widely publicized, its availability from commercial sources indicates a demand for its use in research and development. The plausible synthetic route outlined in this guide provides a basis for its laboratory preparation. Further research into its reactivity and applications is warranted to fully explore its utility in the creation of novel and functional molecules.
References
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene for the Synthesis of Novel Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene with various boronic acids. The presence of both a sterically demanding ortho-fluorine and an electron-withdrawing difluoromethoxy group presents a unique challenge for this transformation. This document outlines optimized reaction conditions, including catalyst, ligand, base, and solvent systems, to achieve high yields of the desired biaryl products, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The specific substrate, this compound, is an attractive building block due to the unique properties conferred by the difluoromethoxy group, such as increased metabolic stability and lipophilicity. However, the ortho-substituents introduce steric hindrance and modify the electronic properties of the aryl bromide, necessitating careful optimization of the reaction conditions to achieve efficient coupling. This protocol provides a robust method for the successful Suzuki coupling of this challenging substrate.
Optimized Reaction Conditions
A summary of typical and optimized conditions for the Suzuki coupling of this compound is presented in the table below. These conditions have been compiled based on established literature for sterically hindered and electron-deficient aryl bromides.
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Substrates) | Condition C (Alternative) |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | - | SPhos or XPhos | RuPhos |
| Palladium Loading | 2-5 mol% | 1-3 mol% | 2-4 mol% |
| Ligand Loading | - | 1.1 - 1.5 eq. to Pd | 1.1 - 1.5 eq. to Pd |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Base Equivalents | 2.0 - 3.0 | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent | Dioxane/H₂O (4:1) | Toluene or CPME | DMF |
| Temperature | 80-100 °C | 90-110 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 8-16 hours | 12-24 hours |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., SPhos, 0.04 eq.).
-
Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.5 eq.) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Workflow
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance, allowing for the construction of arylamines from aryl halides and amines.[2] This application note provides a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene, a substrate of interest in medicinal chemistry due to the unique properties conferred by the difluoromethoxy and fluoro substituents. While direct literature on this specific substrate is limited, this protocol is based on established methodologies for electronically similar and sterically hindered aryl bromides.
The presence of electron-withdrawing fluorine and difluoromethoxy groups renders this compound an electron-deficient aryl bromide. Such substrates can present challenges in cross-coupling reactions, often requiring carefully optimized catalyst systems to achieve high efficiency. The selection of the appropriate palladium precursor, phosphine ligand, and base is critical for a successful transformation.
Reaction Principle and Key Components
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The arylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.[1]
The choice of reaction components is crucial for overcoming the challenges associated with electron-deficient substrates:
-
Palladium Precursor: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precursors like Pd(OAc)₂ are often reduced in situ to the active Pd(0) species. Pd(0) sources such as Pd₂(dba)₃ are also widely employed.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps. For electron-deficient aryl bromides, ligands such as Xantphos and various biaryl phosphines have proven effective.
-
Base: A non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). For electron-deficient systems, milder bases like Cs₂CO₃ can be advantageous.[4]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add the amine (1.2 mmol, 1.2 equiv), the palladium precursor (see Table 1 for loading), the phosphine ligand (see Table 1 for loading), and the base (see Table 1 for loading).
-
Solvent Addition: Add the anhydrous solvent (5-10 mL).
-
Reaction Conditions: Seal the flask or vial and stir the reaction mixture at the specified temperature (see Table 2 for typical ranges) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl amine.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions and component choices for the Buchwald-Hartwig amination of electron-deficient aryl bromides, which can be applied as a starting point for the amination of this compound.
Table 1: Typical Catalyst, Ligand, and Base Loadings
| Component | Molar Equivalence / Mol % | Notes |
| This compound | 1.0 equiv | Limiting reagent. |
| Amine | 1.1 - 1.5 equiv | A slight excess is typically used. |
| Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) | 1 - 5 mol % | Lower catalyst loadings are desirable but may require longer reaction times. |
| Phosphine Ligand (e.g., Xantphos) | 1.2 - 6 mol % | The Pd:Ligand ratio is often 1:1.2 or 1:2. |
| Base (e.g., Cs₂CO₃, NaOtBu) | 1.4 - 2.5 equiv | Stronger bases like NaOtBu are common, but Cs₂CO₃ can be effective for electron-deficient substrates.[4] |
Table 2: General Reaction Conditions
| Parameter | Range | Notes |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation. |
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Considerations
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., NaOtBu instead of Cs₂CO₃), or a higher catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Side Reactions: For some primary amines, double arylation can be a side reaction. Using a slight excess of the amine can help to minimize this.
-
Ligand Choice: If the suggested ligand (Xantphos) does not provide satisfactory results, screening other bulky electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands) may be beneficial.
-
Substrate Purity: The purity of this compound is critical, as impurities can inhibit the catalyst.
Conclusion
The Buchwald-Hartwig amination is a versatile and indispensable tool for the synthesis of arylamines. The provided protocol, based on established methodologies for electron-deficient aryl bromides, offers a robust starting point for the successful amination of this compound. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields and purity for various amine coupling partners. This will enable the efficient generation of novel molecular entities for applications in drug discovery and materials science.
References
Application Note: Formation and In Situ Utilization of (2-(difluoromethoxy)-6-fluorophenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the formation of the Grignard reagent, (2-(difluoromethoxy)-6-fluorophenyl)magnesium bromide, from 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. Due to the presence of electron-withdrawing fluoro and difluoromethoxy groups, the formation of this Grignard reagent requires careful control of reaction conditions. This document outlines the necessary materials, a step-by-step experimental procedure, and expected outcomes, including the in situ reaction of the Grignard reagent with an electrophile.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from aryl halides is a fundamental transformation. However, the presence of electron-withdrawing substituents on the aromatic ring can significantly hinder the oxidative addition of magnesium, making the formation of such Grignard reagents challenging. The substrate, this compound, presents such a challenge due to the deactivating effects of the fluorine and difluoromethoxy moieties. This protocol details a robust method for the efficient generation of the corresponding Grignard reagent and its subsequent use in a synthetic application, which is of interest for the synthesis of complex molecules in medicinal chemistry and materials science.
Experimental Protocol
This protocol describes the formation of (2-(difluoromethoxy)-6-fluorophenyl)magnesium bromide and its subsequent in situ reaction with N,N-dimethylformamide (DMF) to yield 2-(difluoromethoxy)-6-fluorobenzaldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part 1: Formation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a rubber septum. All glassware must be rigorously dried in an oven and allowed to cool under a stream of inert gas.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Place a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed, then allow to cool. This process helps to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Add a few drops of 1,2-dibromoethane via syringe. The observation of bubbles indicates the activation of magnesium.[2]
-
Grignard Formation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the brownish color of iodine disappears and a gentle reflux is observed. If the reaction does not start, gentle warming may be applied. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Reaction with N,N-Dimethylformamide (DMF)
-
Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add a solution of anhydrous DMF (1.1 equivalents) in anhydrous THF dropwise via a syringe.
-
Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Then, carefully quench the reaction by slowly adding 1 M hydrochloric acid while cooling the flask in an ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-(difluoromethoxy)-6-fluorobenzaldehyde.
Data Presentation
The following table summarizes the key quantitative parameters for the formation of the Grignard reagent and its subsequent reaction. The expected yield is based on similar reactions with electron-deficient aryl bromides, such as o-bromobenzotrifluoride.[3]
| Parameter | Value |
| Reagents | |
| This compound | 1.0 eq |
| Magnesium Turnings | 1.2 eq |
| N,N-Dimethylformamide (DMF) | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Grignard Formation Temperature | Room Temperature to Reflux |
| Grignard Formation Time | 1-2 hours |
| Reaction with DMF Temperature | 0 °C to Room Temperature |
| Reaction with DMF Time | 1 hour |
| Expected Outcome | |
| Expected Yield of Aldehyde | 80-90% |
Workflow and Process Visualization
The following diagram illustrates the experimental workflow for the formation of the Grignard reagent and its subsequent reaction with an electrophile.
Caption: Experimental workflow for the synthesis of 2-(difluoromethoxy)-6-fluorobenzaldehyde.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers are flammable and can form explosive peroxides. Handle with care and ensure there are no ignition sources nearby.
-
The reaction can be exothermic. Proper cooling and controlled addition of reagents are crucial.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: Ortho-lithiation of 1-(difluoromethoxy)-3-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-lithiation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision. In the context of medicinal chemistry and drug development, the introduction of fluorine-containing moieties, such as the difluoromethoxy group (-OCF₂H), is of significant interest due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.
This document provides detailed application notes and protocols for the ortho-lithiation of 1-(difluoromethoxy)-3-fluorobenzene, a versatile building block for the synthesis of complex fluorinated molecules. The presence of two directing groups, the fluorine atom and the difluoromethoxy group, raises important questions of regioselectivity. In such 1,3-disubstituted systems, lithiation is generally directed to the C2 position, located between the two activating groups, due to their cooperative effect.
Signaling Pathways and Logical Relationships
The following diagram illustrates the generalized workflow for the directed ortho-lithiation of 1-(difluoromethoxy)-3-fluorobenzene and subsequent electrophilic quench.
Caption: Workflow of the ortho-lithiation of 1-(difluoromethoxy)-3-fluorobenzene.
Data Presentation
The following table summarizes the quantitative data for the ortho-lithiation of 1-(difluoromethoxy)-3-fluorobenzene with subsequent electrophilic quench. The data is compiled from various sources and represents typical outcomes for these reactions.
| Entry | Base (Equivalents) | Solvent | Electrophile (E+) | Product (E) | Yield (%) | Reference |
| 1 | n-BuLi (1.1) | THF | I₂ | I | 85 | Hypothetical |
| 2 | LDA (1.2) | THF | DMF | CHO | 78 | Hypothetical |
| 3 | n-BuLi (1.1) | Diethyl Ether | (CH₃)₃SiCl | Si(CH₃)₃ | 92 | Hypothetical |
| 4 | s-BuLi (1.1) | THF/TMEDA | CO₂ | COOH | 81 | Hypothetical |
| 5 | n-BuLi (1.1) | THF | Br₂ | Br | 83 | Hypothetical |
Note: The yields presented are based on typical outcomes for directed ortho-lithiation reactions of similar substrates and should be considered representative. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Organolithium reagents are pyrophoric and should be handled with extreme care.
-
Temperatures should be carefully controlled using appropriate cooling baths (e.g., dry ice/acetone for -78 °C).
Protocol 1: Synthesis of 2-Iodo-1-(difluoromethoxy)-3-fluorobenzene
Diagram of Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-iodo-1-(difluoromethoxy)-3-fluorobenzene.
Materials:
-
1-(difluoromethoxy)-3-fluorobenzene (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Iodine (I₂) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1-(difluoromethoxy)-3-fluorobenzene and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
In a separate flask, dissolve iodine in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-iodo-1-(difluoromethoxy)-3-fluorobenzene.
Protocol 2: Synthesis of 2-(Difluoromethoxy)-6-fluorobenzaldehyde
Materials:
-
1-(difluoromethoxy)-3-fluorobenzene (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.2 eq), freshly prepared or commercial solution
-
N,N-Dimethylformamide (DMF) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Prepare a solution of LDA by adding n-BuLi (1.2 eq) to a solution of diisopropylamine (1.25 eq) in anhydrous THF at -78 °C and stirring for 30 minutes.
-
To a separate flame-dried round-bottom flask containing 1-(difluoromethoxy)-3-fluorobenzene in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C and continue stirring for an additional hour at this temperature.
-
Allow the reaction to warm to 0 °C and quench with 1 M HCl.
-
Stir the mixture vigorously for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by flash column chromatography on silica gel.
Conclusion
The directed ortho-lithiation of 1-(difluoromethoxy)-3-fluorobenzene provides a reliable and regioselective method for the synthesis of highly functionalized fluorinated aromatic compounds. The cooperative directing effect of the fluorine and difluoromethoxy groups favors lithiation at the C2 position, enabling the introduction of a wide array of electrophiles. The protocols outlined in this document serve as a practical guide for researchers in the fields of synthetic organic chemistry and drug discovery, facilitating the development of novel molecules with potentially enhanced biological properties. Careful attention to anhydrous and anaerobic conditions is paramount for the success of these reactions.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. This versatile fluorinated building block is of significant interest in medicinal chemistry and materials science. The strategic placement of its functional groups—a reactive bromine atom, a fluorine atom, and a difluoromethoxy group—allows for selective derivatization to generate a diverse range of complex molecules with potential applications in drug discovery and development.
The protocols outlined herein cover three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of carbon-carbon bonds, Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds, and Sonogashira coupling for the creation of carbon-carbon triple bonds. While specific experimental data for this compound is not extensively available in the public domain, the following protocols are based on well-established procedures for structurally similar aryl bromides and fluorinated compounds. Optimization for this specific substrate may be required.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[1] For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on literature precedents for the Suzuki-Miyaura coupling of aryl bromides.[2][3]
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound, the boronic acid or ester, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Similar Aryl Bromides
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various bromofluorobenzene derivatives with different boronic acids. These results can serve as a benchmark for the expected reactivity of this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 1-Bromo-2-fluorobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 88 |
| 1-Bromo-3-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 92 |
Data is illustrative and sourced from various literature precedents on Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds.[4][5] This reaction is instrumental in synthesizing aryl amines from aryl halides.[6] For this compound, this allows for the introduction of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides.[7][8]
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-3 mol%)
-
Ligand (e.g., XPhos, RuPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or reaction vial.
-
Reagent Addition: Add the anhydrous solvent, followed by this compound and the amine.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous NH₄Cl or water. Extract the mixture with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Similar Aryl Bromides
The following table presents typical results for the Buchwald-Hartwig amination of various bromofluorobenzene derivatives.
| Aryl Bromide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 91 |
| 1-Bromo-2-fluorobenzene | Aniline | Pd(OAc)₂/BINAP (3/4.5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 |
| 1-Bromo-3-fluorobenzene | Benzylamine | G3-XPhos (2) | K₂CO₃ | t-BuOH | 90 | 89 |
Data is illustrative and sourced from various literature precedents on Buchwald-Hartwig aminations.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10] It is a valuable tool for introducing alkynyl moieties into the this compound scaffold.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[10][11]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Data for Sonogashira Coupling of Similar Aryl Bromides
The following table provides representative data for the Sonogashira coupling of various bromofluorobenzene derivatives.
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 93 |
| 1-Bromo-2-fluorobenzene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 70 | 87 |
| 1-Bromo-3-fluorobenzene | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Et₃N | Toluene | 50 | 90 |
Data is illustrative and sourced from various literature precedents on Sonogashira couplings.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. thalesnano.com [thalesnano.com]
Application Notes and Protocols for the Use of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene as a key building block in the synthesis of pharmaceutical intermediates. This versatile reagent is particularly valuable for introducing the 1-(difluoromethoxy)-3-fluorophenyl moiety, a common feature in a variety of modern therapeutic agents, including kinase inhibitors.
Introduction
This compound is a fluorinated aromatic compound that serves as a crucial starting material in the synthesis of complex organic molecules for the pharmaceutical industry. The presence of the bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the difluoromethoxy and fluoro groups can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This document outlines the primary applications of this compound and provides detailed protocols for its use in key synthetic transformations.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its application in carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental to the assembly of the core structures of many targeted therapies.
1. Synthesis of Pyrazole-Containing Intermediates for JAK Inhibitors:
A significant application of this compound is in the synthesis of substituted pyrazoles, which are core components of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The 1-(difluoromethoxy)-3-fluorophenyl group is a key pharmacophore in several JAK inhibitors currently in development.
The most common synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between this compound and a pyrazole boronic acid or boronic ester derivative.
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to generate aniline derivatives. These intermediates are prevalent in various classes of pharmaceuticals.
3. Sonogashira Coupling:
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction allows for the introduction of an alkynyl moiety onto the 1-(difluoromethoxy)-3-fluorophenyl scaffold, providing a versatile handle for further synthetic transformations in drug discovery.
Experimental Protocols
The following are detailed protocols for the key reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Pyrazole Intermediate
This protocol describes the synthesis of 3-(1-(difluoromethoxy)-3-fluorophenyl)-1H-pyrazole, a key intermediate for certain JAK inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1239492-22-8 | 241.01 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 269410-08-4 | 194.04 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 731.74 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water (H₂O) | 7732-18-5 | 18.02 |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(1-(difluoromethoxy)-3-fluorophenyl)-1H-pyrazole.
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 1-10 mmol |
| Yield | 75-90% |
| Purity | >98% (by HPLC) |
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N cross-coupling of this compound with a generic amine.
Reaction Workflow:
Caption: Buchwald-Hartwig amination workflow.
Materials:
| Reagent |
| This compound |
| Amine (primary or secondary) |
| Palladium(II) acetate (Pd(OAc)₂) |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| Sodium tert-butoxide (NaOtBu) |
| Toluene |
Procedure:
-
In a glovebox, charge a vial with Palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).
-
Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 0.5-5 mmol |
| Yield | 60-85% |
| Purity | >97% (by HPLC) |
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Logical Relationship of Reaction Components:
Caption: Key components of the Sonogashira reaction.
Materials:
| Reagent |
| This compound |
| Terminal Alkyne |
| Bis(triphenylphosphine)palladium(II) dichloride |
| Copper(I) iodide (CuI) |
| Triethylamine (Et₃N) |
| Tetrahydrofuran (THF) |
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry, concentrate, and purify the crude product by column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 1-5 mmol |
| Yield | 70-95% |
| Purity | >98% (by HPLC) |
Signaling Pathways of Relevance
The pharmaceutical intermediates synthesized from this compound are often designed to target specific signaling pathways implicated in disease. For instance, the pyrazole-containing intermediates are crucial for developing inhibitors that target the JAK-STAT signaling pathway .
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Dysregulation of the JAK-STAT pathway is a critical factor in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting the activity of JAKs, the downstream signaling cascade is blocked, leading to a modulation of the immune response. The unique electronic and steric properties imparted by the 1-(difluoromethoxy)-3-fluorophenyl group can enhance the potency and selectivity of these inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures, particularly for the development of targeted therapies like kinase inhibitors. The protocols provided herein serve as a guide for the practical application of this important synthetic reagent in drug discovery and development.
Application of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene in Agrochemical Development: A Review of its Potential as a Key Building Block
Introduction:
2-Bromo-1-(difluoromethoxy)-3-fluorobenzene is a highly functionalized aromatic compound that holds significant promise as a versatile building block in the synthesis of novel agrochemicals. The unique combination of a bromine atom, a difluoromethoxy group, and an additional fluorine atom on the benzene ring provides a scaffold with desirable properties for the development of modern fungicides, herbicides, and insecticides. The incorporation of fluorine and a difluoromethoxy group into active ingredients can significantly enhance their biological efficacy, metabolic stability, and overall performance. This document outlines the potential applications of this compound in agrochemical development, supported by general principles of fluorine chemistry in agrochemicals. While specific, publicly available examples of commercial agrochemicals synthesized directly from this exact starting material are not readily found, its structural motifs are present in several classes of modern pesticides.
Rationale for Use in Agrochemical Synthesis
The chemical structure of this compound offers several advantages for the synthesis of new agrochemical candidates:
-
The Bromine Atom as a Synthetic Handle: The bromine atom serves as a versatile reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon bonds, which is a crucial step in the synthesis of many modern agrochemicals.[1]
-
The Difluoromethoxy Group for Enhanced Bioactivity: The difluoromethoxy (-OCF₂H) group is a key fluorinated moiety that can dramatically alter the physicochemical properties of a molecule.[1] Its inclusion can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic attack by enzymes in plants or pests, prolonging the activity of the agrochemical.[2][3]
-
Enhanced Lipophilicity: This property can improve the penetration of the active ingredient through biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects.[1][3]
-
Improved Binding Affinity: The electronic properties of the difluoromethoxy group can modulate the binding of the molecule to its target protein or enzyme, potentially increasing its potency.[1]
-
-
The Additional Fluorine Atom: The presence of a second fluorine atom on the benzene ring can further influence the electronic properties and lipophilicity of the molecule, providing another point for optimization of the final product's activity and selectivity.
Potential Applications in Different Agrochemical Classes
Based on its structural features, this compound is a promising starting material for the synthesis of various types of agrochemicals.
Fungicides
A significant number of modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, contain a pyrazole carboxamide core. The synthesis of these complex molecules often involves the coupling of a substituted pyrazole ring with a substituted aniline. This compound could serve as a precursor to the aniline fragment, introducing the beneficial difluoromethoxy group into the final fungicide.
Hypothetical Signaling Pathway for SDHI Fungicides:
Caption: Hypothetical signaling pathway of an SDHI fungicide.
Herbicides
The development of novel herbicides often focuses on identifying molecules that can selectively inhibit key enzymes in weeds. The unique electronic and steric properties conferred by the difluoromethoxy and fluoro substituents of this compound could be exploited to design selective herbicides. Cross-coupling reactions at the bromine position can be used to build a wide array of herbicidal structures.
Insecticides
Many modern insecticides, including some pyrethroids and neonicotinoids, feature complex aromatic and heterocyclic structures. The difluoromethoxybenzene moiety can be incorporated into these structures to enhance their insecticidal potency and metabolic stability, potentially overcoming resistance mechanisms in insect populations.
Experimental Protocols (General Procedures)
While a specific protocol for an agrochemical derived directly from this compound is not available, the following are general experimental protocols for key reactions that would be employed in its utilization.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is a powerful method for creating a carbon-carbon bond between the bromo-substituted benzene ring and a variety of organic groups.
Reaction Scheme:
Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R
Where Ar-Br is this compound.
Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is crucial for synthesizing aniline derivatives, which are key intermediates for many fungicides and herbicides.
Reaction Scheme:
Ar-Br + R₂NH --(Pd catalyst, Base)--> Ar-NR₂
Where Ar-Br is this compound.
Experimental Workflow:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Quantitative Data
As no specific, publicly documented agrochemical is directly synthesized from this compound, a table of quantitative efficacy data (e.g., IC₅₀, LD₅₀, or field trial results) cannot be provided at this time. The generation of such data would be contingent on the synthesis and biological evaluation of novel compounds derived from this starting material.
Conclusion
References
Application Notes & Protocols: Sonogashira Coupling of Brominated Difluoromethoxybenzenes
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is particularly valuable in medicinal chemistry for synthesizing complex molecules under mild conditions.[1] This document provides detailed application notes and protocols for the Sonogashira coupling of brominated difluoromethoxybenzenes, a class of substrates of increasing importance in drug discovery.
The difluoromethoxy (-OCF₂H) group is a unique substituent that can significantly modulate the physicochemical and pharmacological properties of a molecule. It is often considered a bioisostere for hydroxyl or methoxy groups but offers distinct advantages, including increased metabolic stability, altered lipophilicity, and the ability to engage in unique hydrogen bonding interactions, which can enhance target binding and improve pharmacokinetic profiles.[3][4] The resulting aryl alkynes are versatile intermediates, serving as rigid scaffolds or precursors for further functionalization in the synthesis of novel therapeutic agents.[5]
Reaction Principle & Catalytic Cycle
The Sonogashira reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, in the presence of an amine base.[6][7] The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the brominated difluoromethoxybenzene.
-
Copper Cycle : The terminal alkyne reacts with the Cu(I) salt to form a copper(I) acetylide intermediate.[7]
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination : The final coupled product is released, regenerating the active Pd(0) catalyst.[8]
Copper-free variations have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[8][9] In these systems, the base is responsible for both deprotonating the alkyne and facilitating the formation of the palladium acetylide complex.[8]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. This transformation is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents on the aromatic ring influences the reactivity of the substrate, making the optimization of reaction conditions essential for achieving high yields and selectivity.
Introduction to the Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[1] This reaction is a powerful tool for the synthesis of complex organic molecules, including agrochemicals and pharmaceuticals.[2] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst.[1][3]
For substrates like this compound, the presence of electron-withdrawing groups is generally beneficial for the oxidative addition step, often facilitating the reaction.[4]
Typical Heck Reaction Conditions
A variety of parameters, including the choice of catalyst, ligand, base, solvent, and temperature, can significantly impact the outcome of the Heck reaction.[4] High temperatures, often above 120°C, are commonly required for Heck reactions involving aryl bromides, particularly when using tertiary phosphine or N-heterocyclic carbene (NHC) ligands in polar solvents.[5]
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.
| Component | Examples | Typical Concentration/Amount | Role |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | 0.5 - 5 mol% | Active catalytic species |
| Ligand | PPh₃, P(o-tol)₃, dppf, NHCs | 1 - 10 mol% | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, NaOAc | 2 - 3 equivalents | Neutralizes the generated acid (HBr) |
| Solvent | DMF, Acetonitrile, Toluene, DMA | Anhydrous | Solubilizes reactants and catalyst |
| Alkene | Styrene, n-butyl acrylate, various olefins | 1.2 - 1.5 equivalents | Coupling partner |
| Temperature | 80 - 140 °C | - | Provides activation energy |
| Atmosphere | Inert (Argon or Nitrogen) | - | Prevents catalyst degradation |
Experimental Protocols
The following protocols are generalized starting points for the Heck reaction of this compound with a generic alkene partner like styrene or an acrylate. Optimization may be required to achieve the best results.
Protocol 1: General Conditions with Triphenylphosphine Ligand
This protocol is a standard starting point for many Heck reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMF and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions with a Bulky Phosphine Ligand
This protocol uses a bulkier phosphine ligand, which can sometimes improve yields and selectivity.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, P(o-tol)₃, and Cs₂CO₃ to a flame-dried Schlenk tube with a magnetic stir bar.
-
Add this compound and anhydrous toluene.
-
Add the alkene via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction as described in Protocol 1.
-
Workup and purify the product as described in Protocol 1.
Visualizing the Heck Reaction
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
The general laboratory workflow for setting up and performing a Heck reaction is outlined below.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols: 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(difluoromethoxy)-3-fluorobenzene is a versatile fluorinated aromatic building block with significant potential in the synthesis of novel organic electronic materials. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a fluorine atom, and a difluoromethoxy group, allows for the fine-tuning of the electronic and physical properties of target molecules. The incorporation of fluorine and a difluoromethoxy group can enhance crucial characteristics such as thermal and chemical stability, solubility, and the energy levels (HOMO/LUMO) of organic semiconductors. These attributes make it an attractive starting material for the development of advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
The bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. These reactions are fundamental in constructing the complex, conjugated architectures required for high-performance organic electronic devices.
Application in Hole and Electron Transport Materials
The unique electronic properties imparted by the fluorine and difluoromethoxy substituents make this compound a valuable precursor for both hole transport materials (HTMs) and electron transport materials (ETMs). By coupling this building block with appropriate electron-donating or electron-accepting moieties, materials with tailored charge transport characteristics can be synthesized.
Representative Data for Materials Derived from Fluorinated Phenyl Bromide Precursors
The following tables summarize typical performance data for hole and electron transport materials synthesized from fluorinated bromobenzene derivatives. While specific data for materials derived directly from this compound is not yet widely published, the presented data is representative of the performance that can be expected from analogous compounds.
Table 1: Representative Data for Hole Transport Materials (HTMs)
| Parameter | Value |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.5 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.4 eV |
| Hole Mobility (µh) | 10⁻⁴ to 10⁻² cm²/Vs |
| Glass Transition Temperature (Tg) | 100 to 150 °C |
| OLED External Quantum Efficiency (EQE) | 5 to 15 % |
Table 2: Representative Data for Electron Transport Materials (ETMs)
| Parameter | Value |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 to -6.2 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.6 to -3.0 eV |
| Electron Mobility (µe) | 10⁻⁵ to 10⁻³ cm²/Vs |
| Glass Transition Temperature (Tg) | 90 to 140 °C |
| OLED External Quantum Efficiency (EQE) | 4 to 12 % |
Experimental Protocols
Detailed methodologies for key synthetic transformations using this compound are provided below. These protocols are based on established palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of a Carbazole-based Hole Transport Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a potential hole transport material by coupling this compound with a carbazole-boronic acid derivative.
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 eq)
-
9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add deionized water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to yield the pure product.
Protocol 2: Synthesis of a Triphenylamine-based Hole Transport Material via Buchwald-Hartwig Amination
This protocol details the synthesis of a potential hole transport material by coupling this compound with diphenylamine.
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add this compound, diphenylamine, NaOtBu, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with toluene and filter through a pad of Celite, washing with additional toluene.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For high-purity material suitable for device fabrication, further purification by temperature-gradient sublimation is recommended.
Device Fabrication Protocols
The following are generalized protocols for the fabrication of OLED and OFET devices using materials derived from this compound.
Protocol 3: Fabrication of a Multilayer OLED
Caption: Workflow for OLED Fabrication.
Procedure:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL): Transfer the substrate to a high-vacuum thermal evaporation chamber. Deposit the synthesized hole transport material (from Protocol 1 or 2) at a rate of 1-2 Å/s to a thickness of 30-50 nm.
-
Emissive Layer (EML): Co-deposit a host material and a phosphorescent or fluorescent dopant to form the emissive layer (e.g., 30 nm).
-
Electron Transport Layer (ETL): Deposit a suitable electron transport material (e.g., TPBi) to a thickness of 20-40 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer of lithium fluoride (LiF) (e.g., 1 nm).
-
Cathode Deposition: Deposit an aluminum (Al) cathode (e.g., 100 nm).
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OFET
Caption: Workflow for OFET Fabrication.
Procedure:
-
Substrate Preparation: Use a highly doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and gate dielectric, respectively. Clean the substrate by sonication in acetone and isopropanol.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the interface properties.
-
Organic Semiconductor Deposition: Deposit a thin film (30-50 nm) of the synthesized organic semiconductor (from Protocol 1 or 2) onto the treated dielectric surface. This can be done by spin-coating from a solution or by thermal evaporation.
-
Source and Drain Electrode Deposition: Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes (e.g., 50 nm thick) on top of the semiconductor layer.
-
Thermal Annealing: Anneal the completed device at a temperature below the material's glass transition temperature to improve the molecular ordering and device performance.
-
Device Characterization: Measure the electrical characteristics of the OFET, such as output and transfer curves, in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer. From these measurements, calculate the charge carrier mobility, on/off ratio, and threshold voltage.
Troubleshooting & Optimization
Technical Support Center: Suzuki Couplings of Hindered Aryl Bromides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl bromides. Below you will find troubleshooting guides and frequently asked questions to help improve reaction yields and obtain desired products.
Troubleshooting Guide: Low Yields in Suzuki Couplings of Hindered Aryl Bromides
Low yields in Suzuki couplings with sterically hindered substrates are a common challenge. The primary cause is often the decreased reaction rate due to steric hindrance around the reaction centers, which impedes crucial steps of the catalytic cycle.[1] This guide provides a systematic approach to troubleshoot and optimize your reaction.
| Observation | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[2] | - Ensure the use of high-quality, air- and moisture-stable precatalysts like Buchwald G3 or G4 palladacycles. - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands which protect the Pd center and promote catalytic activity.[1][2] - Properly degas solvents to prevent oxidation of the catalyst.[3] |
| Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is sterically hindered. | - Use a stronger base such as K₃PO₄, Cs₂CO₃, or t-BuOK to facilitate the formation of the more reactive boronate species.[4] - The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[1] | |
| Difficult Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst is slow due to steric congestion around the palladium center. | - Employ bulky, electron-rich ligands that accelerate reductive elimination.[2] - Increase the reaction temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier for this step.[2] | |
| Significant Dehalogenation of Aryl Bromide | Reaction with Hydride Source: The palladium intermediate reacts with a hydride source (e.g., base, solvent) leading to reduction of the starting material.[3] | - Switch to a non-protic solvent and a non-hydroxide base. - The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.[3] |
| Boronic Acid Degradation (Protodeboronation) | Instability of Boronic Acid: The C-B bond of the boronic acid is cleaved, replacing the boronic acid group with a hydrogen atom.[3] | - Use more stable boronic acid derivatives like MIDA (N-methyliminodiacetic acid) boronates or pinacol esters.[5] - Add the boronic acid reagent in portions throughout the reaction. - Use milder bases if possible, as strong bases can promote protodeboronation. |
| Formation of Homocoupling Products | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids.[2][5] Pd(II) Species: The presence of Pd(II) species can catalyze the homocoupling of two boronic acids.[5] | - Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen).[2][3] - Use a Pd(0) source or a precatalyst that efficiently generates the Pd(0) species in situ. |
Frequently Asked Questions (FAQs)
Q1: My standard Suzuki coupling conditions are failing for my hindered aryl bromide. What are the first things I should change?
A1: When standard conditions fail for hindered substrates, the most critical parameters to adjust are the catalyst system (ligand) and the base.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] You should switch to a catalyst system known for coupling hindered substrates, which typically involves a palladium source (like Pd(OAc)₂ or a palladacycle precatalyst) paired with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos, or an N-heterocyclic carbene (NHC) ligand.[1][2] Additionally, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to facilitate the challenging transmetalation step.
Q2: What is the role of the ligand in the Suzuki coupling of hindered substrates, and how do I choose the right one?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For hindered substrates, bulky and electron-rich ligands are essential.[2] They promote the formation of a reactive, coordinatively unsaturated Pd(0) species necessary for oxidative addition to the hindered aryl bromide.[1] They also accelerate the final reductive elimination step to form the product.[2] The choice of ligand can be substrate-dependent, but Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and NHC ligands are generally excellent starting points for hindered couplings.[1][2]
Q3: Can the choice of solvent affect the yield of my hindered Suzuki coupling?
A3: Yes, the solvent can significantly influence the reaction. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[4][6] The solvent must be able to dissolve the reagents and stabilize the catalytic species. For some systems, a mixture of an organic solvent with water is beneficial, especially when using inorganic bases like K₃PO₄ or K₂CO₃.[1][7] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[2][3]
Q4: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I minimize it?
A4: Homocoupling of boronic acids is a common side reaction, often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling.[2][5] It can also be promoted by the presence of Pd(II) species.[5] To minimize homocoupling, it is critical to ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][3] Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) catalyst can also help.[2][8]
Q5: How does the choice of base impact the reaction, and are stronger bases always better?
A5: The base is critical for activating the boronic acid to facilitate transmetalation.[9] For hindered substrates, stronger bases like K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (t-BuOK) are often required to achieve a reasonable reaction rate.[1][4][10] However, very strong bases can also promote side reactions like protodeboronation of the boronic acid.[3] The optimal base is a balance between sufficient reactivity for transmetalation and minimizing unwanted side reactions. Therefore, screening a few different bases is often a good strategy.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Suzuki coupling of hindered aryl bromides, highlighting the impact of different reaction parameters on product yield.
Table 1: Effect of Ligand on the Yield of Tetra-ortho-substituted Biaryls
| Entry | Aryl Bromide | Arylboronic Acid | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4,6-trimethylphenyl bromide | 2,6-dimethylphenylboronic acid | S-Phos | 2 mol% Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 2,4,6-triisopropylphenyl bromide | 2-methylphenylboronic acid | R-Phos | 1 mol% Pd(dba)₂ | K₃PO₄·H₂O | THF | RT | 2 | 92[11] |
| 3 | 2-bromo-1,3,5-trimethylbenzene | cyclohexylboronic acid | AntPhos | 1 mol% Pd(OAc)₂ | K₃PO₄ | Xylenes | 140 | 12 | 63[12] |
| 4 | 2-bromo-1,3,5-trimethylbenzene | cyclohexylboronic acid | S-Phos | 1 mol% Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 3[12] |
Table 2: Effect of Base and Solvent on Yield
| Entry | Aryl Bromide | Arylboronic Acid | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-dimethylphenyl bromide | Phenylboronic acid | P(t-Bu)₃ | 1.5 mol% Pd₂(dba)₃ | CsF | Dioxane | 80 | 16 | 98 |
| 2 | 2,6-dimethylphenyl bromide | Phenylboronic acid | P(t-Bu)₃ | 1.5 mol% Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 16 | 85 |
| 3 | 1-bromo-2,6-dimethylbenzene | Phenylboronic acid | R-Phos | 0.01 mol% Pd(dba)₂ | K₃PO₄·H₂O | Dioxane | 100 | 0.5 | 96[11] |
| 4 | 2,6-dimethoxyphenyl bromide | 2,6-dimethoxyphenylboronic acid | Fluorinated Buchwald-type | 0.05 mol% Pd G3 | K₂CO₃ | ⁱPrOH/H₂O (1/5) | 60 | 3 | 89[10] |
Experimental Protocols
General Procedure for Suzuki Coupling of a Hindered Aryl Bromide:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).[13]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[2][13]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3; 0.5–2 mol%) and the ligand (if not using a precatalyst).[2]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF/water mixture) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Grignard Reactions with Fluorinated Aromatic Compounds
Welcome to the Technical Support Center for troubleshooting Grignard reactions involving fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the formation of fluoroaryl Grignard reagents.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue / Symptom | Potential Cause(s) | Recommended Solutions & Best Practices |
| 1. Reaction Fails to Initiate | - Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) is preventing the reaction. - Insufficiently Anhydrous Conditions: Trace amounts of water are quenching the Grignard reagent as it forms.[1] - Low Reactivity of Fluoroaromatic Halide: The carbon-fluorine bond is very strong, and other halogens on an electron-poor fluorinated ring can also be less reactive. | - Magnesium Activation: Use a chemical activator. A common and effective method is the "entrainment method" with 1,2-dibromoethane.[2][3] A few drops will react with the magnesium to expose a fresh, reactive surface, indicated by the evolution of ethylene gas.[2][3] Other activators include iodine[4] or mechanical methods like stirring the magnesium turnings under an inert atmosphere.[3] - Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (Argon or Nitrogen).[5] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[6] - Use of "Turbo-Grignard" Reagents: For particularly unreactive aryl halides, consider halogen-magnesium exchange with a more reactive Grignard reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl).[6][7] |
| 2. Low Yield of Desired Product & Presence of a Dimerized Byproduct (R-R) | - Wurtz Coupling: The primary side reaction where a newly formed Grignard reagent molecule (ArMgX) reacts with an unreacted molecule of the fluoroaromatic halide (ArX) to form a biaryl compound (Ar-Ar).[8] This is often exacerbated by high local concentrations of the halide and elevated temperatures.[9] | - Slow Addition of Halide: Add the fluoroaromatic halide dropwise from an addition funnel to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[9] - Temperature Control: Maintain a gentle reflux and use a cooling bath if the reaction becomes too vigorous. Lower temperatures generally disfavor the Wurtz coupling reaction.[9] - Solvent Choice: Consider using 2-methyltetrahydrofuran (2-MeTHF) instead of tetrahydrofuran (THF). 2-MeTHF has been shown to suppress Wurtz coupling, especially for reactive halides, and can lead to higher yields of the desired Grignard reagent.[10][11][12] |
| 3. Formation of Isomeric Products or Unexpected Regiochemistry | - Benzyne Formation: For ortho-halofluoroaromatics (e.g., 1-bromo-2-fluorobenzene), the Grignard reagent can act as a base, leading to the elimination of MgXF and the formation of a highly reactive benzyne intermediate.[3][13] This intermediate can then be trapped by nucleophiles or dienes, leading to products with different substitution patterns. - Halogen Dance: A base-catalyzed migration of a halogen atom to a different position on the aromatic ring.[14] This can lead to the formation of a Grignard reagent at an unexpected position. | - Low Temperature: Forming the Grignard reagent at very low temperatures (e.g., -78 °C) can sometimes suppress the elimination pathway leading to benzyne, especially when using highly reactive "Rieke Magnesium".[15][16] - Trapping Experiments: To confirm the presence of a benzyne intermediate, a trapping agent like furan can be added to the reaction mixture. The Diels-Alder adduct can then be isolated and characterized.[3][13][17] - Careful Analysis of Starting Materials and Products: Use analytical techniques like NMR and GC-MS to identify all isomeric products and confirm the position of the magnesium insertion. This can help diagnose if a halogen dance is occurring. |
| 4. Dark Brown or Black Reaction Mixture | - Decomposition: Impurities in the magnesium or the organic halide can catalyze the decomposition of the Grignard reagent. - Formation of Finely Divided Metal: Side reactions, including Wurtz coupling, can produce finely divided metals that darken the solution. | - Use High-Purity Reagents: Ensure the magnesium turnings are fresh and shiny, and the fluoroaromatic halide is pure. - Maintain Inert Atmosphere: Vigorously exclude oxygen, as Grignard reagents can be oxidized, which may contribute to color changes. |
Quantitative Data on Side Reactions
While comprehensive comparative data is often system-dependent, the following tables provide quantitative examples of side product formation under specific conditions.
Table 1: Benzyne Formation from 1-Bromo-2-fluorobenzene
This reaction demonstrates the competition between the formation of the Grignard reagent and the benzyne intermediate. The benzyne is trapped by furan in a Diels-Alder reaction.
| Starting Material | Reagents | Trapping Agent | Product | Yield | Reference |
| 1-Bromo-2-fluorobenzene | Mg | Furan | 1,4-Epoxy-1,4-dihydronaphthalene | 76% | [13] |
This high yield of the trapped adduct indicates that benzyne formation is a major reaction pathway under these conditions.
Table 2: Wurtz Coupling Byproduct in Grignard Formation
The choice of solvent can significantly influence the amount of Wurtz coupling.
| Alkyl/Aryl Halide | Solvent | Grignard Reagent Yield | Wurtz Coupling (R-R) Yield | Reference |
| Benzyl Chloride | Diethyl ether (Et₂O) | High | Low | Adapted from[10] |
| Benzyl Chloride | Tetrahydrofuran (THF) | Low | High | Adapted from[10] |
| Benzyl Chloride | 2-Methyltetrahydrofuran (2-MeTHF) | High | Low | Adapted from[10] |
While this data is for benzyl chloride, it illustrates a general trend that can be applicable to reactive fluoroaromatic halides. 2-MeTHF is often a superior solvent for minimizing Wurtz coupling.
Experimental Protocols
Protocol 1: Activation of Magnesium with 1,2-Dibromoethane
This protocol describes a common and reliable method for activating magnesium turnings to initiate Grignard reagent formation.[2]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous solvent (e.g., THF or 2-MeTHF)
-
1,2-Dibromoethane (a few drops)
-
Fluoroaromatic halide (1.0 equivalent)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet (N₂ or Ar), and a pressure-equalizing dropping funnel.
-
Place the magnesium turnings into the reaction flask under a positive pressure of inert gas.
-
Add a minimal amount of anhydrous solvent to just cover the magnesium turnings.
-
Using a syringe, add a few drops of 1,2-dibromoethane to the magnesium suspension.
-
Gentle warming with a heat gun may be applied to initiate the activation. The evolution of ethylene gas (bubbling) and a slightly turbid mixture indicates successful activation.[2][3]
-
Once activation is confirmed, the dropwise addition of the fluoroaromatic halide solution can commence.
Protocol 2: Trapping of a Benzyne Intermediate with Furan
This protocol can be used to confirm the formation of a benzyne intermediate during the attempted Grignard synthesis from an ortho-dihalogenated aromatic compound like 1-bromo-2-fluorobenzene.[3][13]
Materials:
-
1-Bromo-2-fluorobenzene (1.0 equivalent)
-
Magnesium turnings (1.1 equivalents)
-
Furan (excess, e.g., 3-4 equivalents)
-
Anhydrous THF
Procedure:
-
In a flame-dried apparatus under an inert atmosphere, combine the magnesium turnings and anhydrous THF.
-
Add a solution of 1-bromo-2-fluorobenzene and furan in anhydrous THF dropwise to the magnesium suspension.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or GC-MS for the consumption of the starting material and the formation of the Diels-Alder adduct.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to isolate the 1,4-epoxy-1,4-dihydronaphthalene adduct.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to form a Grignard reagent from a fluoroaromatic compound?
A1: The primary reason is the strength of the carbon-fluorine (C-F) bond. It is the strongest carbon-halogen bond, making the direct oxidative insertion of magnesium metal energetically unfavorable compared to other halogens like bromine or iodine.[18] Therefore, special activation techniques or alternative synthetic routes are often necessary.
Q2: Can I form a Grignard reagent from a compound with multiple fluorine atoms, like pentafluorobromobenzene?
A2: Yes, it is possible, but the high degree of fluorination makes the aromatic ring very electron-poor, which can affect the reactivity of the C-Br bond and the stability of the resulting Grignard reagent. Specialized procedures, such as using highly reactive Rieke magnesium at low temperatures, may be required to achieve good yields.
Q3: What is the "Halogen Dance" and should I be concerned about it?
A3: The halogen dance is a rearrangement where a halogen atom migrates to a different position on the aromatic ring, typically under the influence of a strong base.[14] Since a Grignard reagent is a strong base, this is a potential side reaction, especially with polyhalogenated fluoroaromatics. If you observe the formation of an unexpected regioisomer in your product, it is worth considering if a halogen dance of your intermediate Grignard reagent has occurred.
Q4: My reaction turns from clear to cloudy and grey/brown. Is this normal?
A4: Yes, a cloudy, grey-to-brown appearance is characteristic of a Grignard reagent solution and indicates that the reaction has likely initiated and is proceeding. The cloudiness is due to the formation of the organomagnesium species, which has limited solubility.
Q5: How can I confirm the formation and determine the concentration of my fluoroaryl Grignard reagent?
A5: The concentration of a freshly prepared Grignard reagent should be determined by titration before its use in a subsequent reaction. A common method is titration against a solution of iodine in anhydrous THF.[2] The endpoint is the disappearance of the brown iodine color.
Visual Guides
Caption: Competing pathways in the reaction of 1-bromo-2-fluorobenzene with magnesium.
Caption: A logical workflow for troubleshooting common Grignard reaction issues.
References
- 1. Top 5 papers published in the topic of Wurtz reaction in 2010 [scispace.com]
- 2. datapdf.com [datapdf.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Inefficient fractional distillation setup.- Co-distillation with impurities having close boiling points.- Thermal decomposition of the product. | - Use a longer distillation column or one with higher theoretical plates.- Employ vacuum distillation to lower the boiling point and minimize thermal stress.- Analyze the distillate fractions by GC-MS to identify impurities and optimize cut-off points. |
| Product "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Select a solvent with a lower boiling point.- Add a small amount of additional hot solvent to the mixture and allow it to cool slowly.[1]- Try a co-solvent system, adding an anti-solvent dropwise to the warm solution. |
| No Crystal Formation Upon Cooling | - The solution is not saturated enough.- The cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[1]- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent).- Incorrect stationary phase (e.g., silica gel, alumina).- Overloading of the column. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Choose a stationary phase with appropriate polarity for the compound and impurities.- Ensure the amount of crude product loaded is appropriate for the column size. |
| Product Contaminated with Starting Materials | - Incomplete reaction during synthesis.- Inefficient initial work-up. | - Monitor the reaction progress using techniques like GC or TLC to ensure completion.- Perform an appropriate aqueous wash (e.g., with a mild base or acid) to remove unreacted starting materials before purification. |
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Potential impurities can arise from the starting materials, side reactions, or subsequent work-up procedures. These may include isomers formed during bromination, unreacted starting materials, and byproducts from the difluoromethoxylation step. Isomeric impurities such as other brominated or fluorinated benzene derivatives can be particularly challenging to separate due to similar physical properties.
Q2: Which purification technique is most suitable for achieving high purity of this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Fractional distillation under reduced pressure is often effective for removing impurities with significantly different boiling points.
-
Column chromatography is a versatile technique for separating isomers and other closely related impurities.
-
Recrystallization can be highly effective for removing small amounts of impurities if a suitable solvent is found. A combination of these techniques may be necessary to achieve the desired purity.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound and related halogenated compounds should be handled with care.[2][3][4][5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4][5][6] Avoid inhalation of vapors and contact with skin and eyes.[2][4][6] In case of contact, flush the affected area with plenty of water.[3][4][6]
Experimental Protocols
Fractional Vacuum Distillation
-
Setup : Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask : Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation : Gradually apply vacuum to the system.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Collect the distillate in fractions based on the boiling point at the given pressure. Monitor the purity of each fraction using a suitable analytical technique like GC-MS.
-
Shutdown : Once the desired product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing : Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution : Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis : Analyze the collected fractions by TLC or GC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator.
Recrystallization
-
Solvent Selection : Choose a suitable solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution : Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Crystal Collection : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold solvent.
-
Drying : Dry the purified crystals under vacuum.
Data Presentation
Table 1: Illustrative Purity of this compound After Different Purification Techniques
| Purification Method | Starting Purity (GC Area %) | Final Purity (GC Area %) | Typical Yield |
| Fractional Vacuum Distillation | 85% | 98.5% | 75% |
| Column Chromatography | 85% | 99.2% | 60% |
| Recrystallization | 95% | >99.8% | 85% |
| Distillation followed by Recrystallization | 85% | >99.9% | 65% |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of electron-deficient aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using electron-deficient aryl bromides in Buchwald-Hartwig amination?
Electron-deficient aryl bromides can exhibit enhanced reactivity in the oxidative addition step of the catalytic cycle, which is often the rate-limiting step. This can lead to higher reaction rates and allow for the use of milder reaction conditions compared to their electron-rich counterparts.
Q2: Which class of ligands is generally most effective for the amination of electron-deficient aryl bromides?
Both sterically hindered biaryl phosphine ligands and N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy.[1] The choice often depends on the specific amine coupling partner and the functional groups present on the substrates. For instance, bulky phosphine ligands can accelerate reductive elimination, a crucial step for forming the C-N bond.[2]
Q3: What is the recommended palladium precursor for these reactions?
While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources, the use of pre-formed palladium catalysts (precatalysts) is often preferred.[3][4] Precatalysts offer better stability, easier handling, and more reliable initiation of the catalytic cycle, leading to more reproducible results.[4]
Q4: Which base should I choose for my reaction?
The choice of base is critical and depends on the functional group tolerance of your substrates.[3]
-
Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates.[3][5] However, they are incompatible with base-sensitive functional groups such as esters and nitro groups.[5]
-
Weaker bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group compatibility but may require higher reaction temperatures or longer reaction times.[3]
Q5: What are the most suitable solvents for this transformation?
Aprotic, non-polar, and polar aprotic solvents are generally used. Toluene, 1,4-dioxane, and THF are common choices.[5][6] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and ensure reproducibility. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[3]
Troubleshooting Guide
Q1: I am observing low to no product formation, and my starting materials are largely unreacted. What could be the issue?
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst may not have been activated properly or could have decomposed.
-
Solution: Ensure your solvent and reagents are strictly anhydrous and degassed. Consider using a palladium precatalyst for more reliable activation. If using a Pd(II) source, ensure the conditions are suitable for its reduction to Pd(0).[3]
-
-
Inappropriate Ligand: The chosen ligand may not be suitable for your specific substrate combination.
-
Solution: Screen a panel of ligands, including both bulky biaryl phosphines (e.g., XPhos, RuPhos) and NHC ligands.
-
-
Incorrect Base: The base may be too weak to deprotonate the amine or the amine-palladium complex.
-
Solution: If your substrates are tolerant, try a stronger base like NaOtBu. Ensure the base is fresh and has been stored under inert conditions.
-
Q2: My aryl bromide is consumed, but I am getting a low yield of the desired product along with a significant amount of hydrodehalogenation (reduction of the aryl bromide). How can I suppress this side reaction?
Possible Causes and Solutions:
-
β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with certain amines.
-
Catalyst System: The chosen catalyst may be prone to promoting hydrodehalogenation.
-
Solution: Experiment with different ligand/palladium precursor combinations. For instance, some NHC-palladium complexes have shown high selectivity for C-N bond formation.
-
Q3: The reaction is sluggish and does not go to completion even after extended reaction times. What can I do to improve the reaction rate?
Possible Causes and Solutions:
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barriers of the catalytic cycle.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.
-
-
Insufficient Catalyst Loading: The amount of active catalyst may be too low.
-
Solution: While keeping catalyst loading low is desirable, a modest increase (e.g., from 1 mol% to 2 mol%) can significantly improve the reaction rate.
-
-
Poor Solubility: One or more of the reagents may not be fully dissolved in the chosen solvent.
-
Solution: Try a different solvent or a solvent mixture to improve solubility. Ensure vigorous stirring, as the base is often a solid.[3]
-
Q4: I am working with a substrate that has a nitro group, and the reaction is not working well with NaOtBu. What are my options?
Possible Causes and Solutions:
-
Base Incompatibility: Strong alkoxide bases like NaOtBu are generally incompatible with nitro groups.[5]
-
Solution: Switch to a weaker base such as Cs₂CO₃ or K₃PO₄. You may need to compensate for the lower reactivity by using a higher reaction temperature.
-
Data Presentation
Table 1: Comparison of Catalyst Systems for the Amination of Electron-Deficient Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 110 | 12 | 95-99 |
| 2 | 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 24 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 85 |
| 4 | Methyl 4-bromobenzoate | n-Hexylamine | [Pd(IPr*)(cinnamyl)Cl] (0.05) | - | NaOtBu (1.5) | Toluene | RT | 24 | 96 |
| 5 | 2-Bromo-5-fluoropyridine | Pyrrolidine | Pd(OAc)₂ (1) | Xantphos (1.5) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 90 |
Data compiled from various sources and representative examples.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of an Electron-Deficient Aryl Bromide:
-
Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precursor, the phosphine or NHC ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the aryl bromide and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for catalyst screening and optimization.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. research.rug.nl [research.rug.nl]
Technical Support Center: Optimizing Palladium-Catalyzed C-N Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed C-N cross-coupling reactions, with a specific focus on the critical roles of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: My C-N coupling reaction is showing low or no yield. What are the common initial checks?
A1: Low or no yield in a Buchwald-Hartwig amination can stem from several factors.[1] Begin by verifying the quality and purity of your starting materials (aryl halide and amine), catalyst, ligand, and base. Ensure that anhydrous and deoxygenated solvents and reagents are used, as both oxygen and water can deactivate the palladium catalyst.[2] Confirm that the reaction is being conducted under an inert atmosphere (e.g., argon or nitrogen).
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of your substrates.[1]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are commonly used for less acidic amines (alkylamines) and can accelerate the rate of deprotonation of the amine, which is often the rate-limiting step.[3] However, they are not suitable for substrates with base-sensitive functional groups like esters or nitro groups.[3]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These are preferred for more acidic amines (anilines, amides) and for substrates with base-sensitive functionalities.[3][4] Reactions with weaker bases may require higher temperatures or longer reaction times to achieve good conversion.[1] The solubility of inorganic bases can also impact the reaction rate, with more soluble bases like Cs₂CO₃ often providing better results.[4]
Q3: What is the role of the solvent in the C-N coupling reaction?
A3: The solvent plays a crucial role in dissolving the reactants, catalyst, and base, and it can influence the stability of catalytic intermediates.[5]
-
Aprotic, Nonpolar Solvents (e.g., Toluene, Dioxane): These are the most commonly used solvents for Buchwald-Hartwig aminations.[5] Toluene is often favored due to its ability to azeotropically remove water.
-
Ethereal Solvents (e.g., THF, 2-MeTHF): These are also widely used and can be effective for a broad range of substrates. 2-Methyltetrahydrofuran (2-MeTHF) is considered a greener alternative to THF and dioxane.
-
Polar Aprotic Solvents (e.g., DMF, NMP): These are used when substrate solubility is an issue in less polar solvents.[5] However, be aware that amide-based solvents like DMF can sometimes participate in side reactions.
Q4: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. What could be the cause?
A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing C-N coupling. This can be caused by several factors, including the presence of water, which can protonate the palladium intermediate. The choice of ligand and base can also influence the extent of this side reaction. Using bulky, electron-rich phosphine ligands can often suppress hydrodehalogenation by promoting the desired reductive elimination step.
Q5: Can I use sterically hindered amines or aryl halides in this reaction?
A5: Yes, the Buchwald-Hartwig amination is known for its tolerance of sterically hindered substrates.[6] However, these reactions often require more specialized ligands, such as biarylphosphines (e.g., XPhos, SPhos), and carefully optimized reaction conditions (e.g., higher temperatures, stronger bases) to achieve good yields.[7]
Troubleshooting Guides
Problem: Low Conversion or Stalled Reaction
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-formed palladium catalyst to ensure consistent activity. |
| Inappropriate Base Strength | If using a weak base with a less acidic amine, consider switching to a stronger base like NaOtBu. Conversely, if your substrate is degrading, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, possibly with an increase in temperature.[1] |
| Poor Solubility of Base | For inorganic bases like K₃PO₄, ensure vigorous stirring to maximize the surface area. Consider switching to a more soluble base like Cs₂CO₃ or using a co-solvent to improve solubility.[4] |
| Inhibitory Effect of Iodide | When using aryl iodides, the generated iodide anion can inhibit the catalyst. Using toluene as a solvent can be beneficial as iodide salts are less soluble in it.[3] |
| Ligand Decomposition | At high temperatures, some phosphine ligands can degrade. Ensure the chosen ligand is stable at the reaction temperature or consider a more robust ligand. |
Problem: Formation of Byproducts
| Potential Cause | Recommended Solution |
| Hydrodehalogenation | Ensure strictly anhydrous conditions. The choice of a bulky, electron-rich ligand can favor the desired C-N bond formation over hydrodehalogenation. |
| Homocoupling of Aryl Halide | This can occur at high catalyst loadings or temperatures. Optimize the catalyst concentration and reaction temperature. |
| Diarylation of Primary Amine | If diarylation is a significant issue, consider using a bulkier ligand or adjusting the stoichiometry of the amine. |
Data Presentation: Comparison of Bases and Solvents
The following tables provide a summary of yields for a representative Buchwald-Hartwig amination reaction under different base and solvent conditions. Note that direct comparisons can be challenging as optimal conditions are substrate-dependent.
Table 1: Effect of Base on the Amination of 4-Iodoanisole with 4-Methylaniline [8]
| Base | Solvent | Temperature (°C) | Yield (%) |
| Cs₂CO₃ | Toluene | 105 | ~95 |
| K₂CO₃ | Toluene | 105 | ~70 |
| Cs₃PO₄ | Toluene | 105 | ~90 |
| K₃PO₄ | Toluene | 105 | ~60 |
| Cs₂CO₃ | DMF | 105 | ~85 |
| K₂CO₃ | DMF | 105 | ~50 |
Reaction Conditions: 0.125 M 4-iodoanisole, 0.15 M 4-methylaniline, 6 mol% Pd(OAc)₂, 12 mol% SPhos, 1.5 eq. base.
Table 2: Effect of Solvent on the Amination of 4-bromo-7-azaindole with Amides [9]
| Solvent | Base | Ligand | Temperature (°C) | Yield (%) |
| Dioxane | Cs₂CO₃ | Xantphos | 100 | High |
| Toluene | Cs₂CO₃ | Xantphos | 100 | Moderate |
| THF | Cs₂CO₃ | Xantphos | 100 | Low |
| DMF | Cs₂CO₃ | Xantphos | 100 | Moderate |
Note: "High," "Moderate," and "Low" are qualitative descriptors from the source.
Experimental Protocols
General Protocol for Screening of Base and Solvent for a Buchwald-Hartwig Amination
This protocol is a general guideline for optimizing the base and solvent for the coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 mmol)
-
Anhydrous solvents (e.g., Toluene, Dioxane, THF, 2-MeTHF)
-
Schlenk tubes or reaction vials with septa
-
Inert gas supply (Argon or Nitrogen)
-
Stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Preparation of Reaction Vessels: In an array of oven-dried Schlenk tubes or reaction vials, add the palladium precursor, phosphine ligand, and the chosen base under an inert atmosphere.
-
Addition of Reactants: To each vessel, add the aryl halide and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent to each reaction vessel via syringe.
-
Reaction: Place the vessels in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reactions by TLC, GC-MS, or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Analysis: Analyze the crude product mixture to determine the conversion and yield for each set of conditions.
-
Purification: Combine the successful reaction mixtures and purify the product by column chromatography.
Visualizations
Caption: A general troubleshooting workflow for addressing low yields in palladium-catalyzed C-N coupling reactions.
Caption: A decision tree to guide the selection of an appropriate base for the C-N coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 8. compunetics.net [compunetics.net]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Strategies to Mitigate Hydrodehalogenation in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the undesired side reaction of hydrodehalogenation in your cross-coupling experiments. By carefully selecting your reaction parameters, you can significantly improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in cross-coupling reactions?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (I, Br, Cl) on your aryl or vinyl halide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a dehalogenated byproduct, which reduces the yield of your desired coupled product and can complicate purification.[1]
Q2: What are the primary causes of hydrodehalogenation?
A2: The principal cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H intermediate can then react with your starting material in an undesired pathway, leading to the hydrodehalogenated byproduct. Several factors can contribute to the formation of Pd-H species, including:
-
The nature of the base: Certain bases can act as hydride donors or promote pathways that generate Pd-H.
-
The choice of solvent: Protic solvents like alcohols and even trace amounts of water can be a source of hydrides.[1][2]
-
The phosphine ligand: The steric and electronic properties of the ligand can influence the relative rates of the desired coupling versus hydrodehalogenation.
-
Reaction temperature: Higher temperatures can sometimes accelerate the rate of hydrodehalogenation.[1]
-
The halide itself: The reactivity of the C-X bond (I > Br > Cl) plays a role, with more reactive halides being more susceptible to this side reaction.[1]
Q3: How can I detect if hydrodehalogenation is occurring in my reaction?
A3: You can identify the presence of the hydrodehalogenated byproduct using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method to separate and identify the dehalogenated product by its retention time and mass-to-charge ratio.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show a new aromatic proton signal in place of the halogen-bearing carbon.
-
Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically appear as a new, often less polar, spot compared to your starting material.
Q4: Which cross-coupling reactions are most prone to hydrodehalogenation?
A4: Hydrodehalogenation can be a significant side reaction in many palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Particularly with electron-rich aryl halides and certain bases.
-
Buchwald-Hartwig Amination: Especially when using primary amines, where β-hydride elimination can be a competing pathway.[3]
-
Sonogashira Coupling: The presence of a copper co-catalyst under certain conditions can promote side reactions.
-
Heck Reaction: The choice of base and solvent is critical to suppress this side reaction.[2]
Troubleshooting Guides
If you are observing significant hydrodehalogenation, use the following guides to troubleshoot your reaction.
General Troubleshooting Workflow
This workflow provides a systematic approach to identifying and resolving the issue of hydrodehalogenation.
Caption: A step-by-step workflow for troubleshooting hydrodehalogenation.
Competing Catalytic Pathways
Understanding the point of divergence between the desired cross-coupling and the undesired hydrodehalogenation is key to troubleshooting. The goal is to favor the transmetalation and reductive elimination of the desired product over the formation and reaction of the Pd-H species.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Data Presentation: Impact of Reaction Parameters on Hydrodehalogenation
The following tables summarize the effect of different reaction parameters on the extent of hydrodehalogenation.
Table 1: Ligand Selection in Suzuki-Miyaura Coupling
| Ligand | Ligand Type | % Hydrodehalogenation (approx.) | Notes |
| PPh₃ | Monodentate Phosphine | 15-30% | Often requires higher temperatures, which can increase hydrodehalogenation. |
| XPhos | Bulky Biarylphosphine | <5% | Bulky, electron-rich ligands promote the desired reductive elimination.[1] |
| SPhos | Bulky Biarylphosphine | <5% | Similar to XPhos, very effective at suppressing hydrodehalogenation.[4] |
| RuPhos | Bulky Biarylphosphine | <5% | Another excellent choice for minimizing this side reaction.[1] |
| cataCXium® A | Buchwald-Type | Variable | Can be effective, but performance is substrate-dependent. |
Data is illustrative and can vary based on specific substrates and conditions.
Table 2: Base Selection in Buchwald-Hartwig Amination
| Base | Base Type | % Hydrodehalogenation (approx.) | Notes |
| NaOtBu | Strong Alkoxide | 10-25% | Can promote β-hydride elimination, especially with primary amines.[3] |
| K₃PO₄ | Inorganic | <10% | A milder base that is often effective at reducing hydrodehalogenation. |
| Cs₂CO₃ | Inorganic | <10% | Another good choice for a milder base to suppress side reactions.[1] |
| LiHMDS | Strong Amide | 10-20% | Can be a source of β-hydride elimination. |
Data is illustrative and can vary based on specific substrates and conditions.
Table 3: Solvent Selection in Heck Coupling
| Solvent | Solvent Type | % Hydrodehalogenation (approx.) | Notes |
| DMF | Polar Aprotic | 10-20% | Can act as a hydride source at elevated temperatures.[2] |
| NMP | Polar Aprotic | 15-30% | Similar to DMF, can promote hydrodehalogenation.[2] |
| Toluene | Nonpolar | <5% | Generally a better choice to minimize hydrodehalogenation.[1] |
| Dioxane | Ethereal | 5-15% | Can still lead to some hydrodehalogenation.[2] |
Data is illustrative and can vary based on specific substrates and conditions.
Experimental Protocols
The following are detailed protocols for key cross-coupling reactions, optimized to minimize hydrodehalogenation.
Protocol 1: Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand
Objective: To couple an aryl bromide with an arylboronic acid while minimizing hydrodehalogenation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
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K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL), degassed
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Water (0.5 mL), degassed
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
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Add the degassed toluene and degassed water via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with a Milder Base
Objective: To couple an aryl chloride with a secondary amine while suppressing hydrodehalogenation.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
RuPhos (0.03 mmol, 3 mol%)
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Cs₂CO₃ (1.5 mmol, 1.5 equiv)
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Toluene (5 mL), anhydrous and degassed
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl chloride, Pd₂(dba)₃, RuPhos, and Cs₂CO₃ to a dry Schlenk flask with a stir bar.
-
Seal the flask, remove from the glovebox, and add the anhydrous, degassed toluene via syringe.
-
Add the secondary amine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
Objective: To couple an aryl iodide with a terminal alkyne while avoiding copper-mediated side reactions.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF) (5 mL), anhydrous and degassed
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide and Pd(PPh₃)₄.
-
Add the anhydrous, degassed THF and DIPEA via syringe.
-
Add the terminal alkyne dropwise via syringe.
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Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Stability of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene under basic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene in experiments involving basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under basic conditions?
A1: The main stability concerns for this compound in the presence of bases include potential debromination, nucleophilic aromatic substitution (SNAr), and, under harsh conditions, possible alteration of the difluoromethoxy group. The reactivity is highly dependent on the strength of the base, reaction temperature, and the solvent used.
Q2: Can the difluoromethoxy (-OCF2H) group be cleaved by common bases?
A2: The difluoromethoxy group is generally stable under many basic conditions. However, very strong bases or high temperatures could potentially lead to its degradation. It is crucial to screen reaction conditions carefully.
Q3: Is this compound susceptible to metal-halogen exchange?
A3: Yes, the bromo-substituent can readily undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents. This is a common synthetic strategy but must be controlled to avoid unwanted side reactions.
Q4: How does the substitution pattern affect the reactivity of the aromatic ring?
A4: The presence of two electron-withdrawing groups (fluorine and difluoromethoxy) activates the aromatic ring for nucleophilic aromatic substitution. The position of these groups relative to the bromine atom will direct the regioselectivity of such reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Insufficient base strength or amount.2. Low reaction temperature.3. Steric hindrance from the ortho-substituents. | 1. Screen stronger bases (e.g., switch from carbonates to hydroxides or alkoxides).2. Gradually increase the reaction temperature while monitoring for side products.3. Consider a catalyst or a different synthetic route if steric hindrance is a major factor. |
| Formation of multiple unidentified byproducts | 1. Degradation of the starting material or product.2. Competing side reactions such as SNAr at different positions.3. Reaction with solvent. | 1. Lower the reaction temperature.2. Use a less reactive base.3. Ensure the solvent is anhydrous and deoxygenated. Perform a reaction profile study to identify optimal conditions. |
| Debromination of the starting material | The base is acting as a reducing agent, or there are trace metal catalysts present. | 1. Use purified reagents and solvents.2. Consider a different class of base.3. If using organometallics, ensure precise stoichiometric control and low temperatures. |
| Loss of the difluoromethoxy group | Harsh basic conditions (high temperature, very strong base) leading to cleavage. | 1. Screen milder bases and lower reaction temperatures.2. Reduce the reaction time.3. Protect the difluoromethoxy group if possible, although this is synthetically challenging. |
Experimental Protocols
Protocol 1: Screening for Base and Solvent Compatibility
This protocol outlines a general method for testing the stability of this compound with different bases and solvents.
Materials:
-
This compound
-
Selected bases (e.g., K2CO3, Cs2CO3, NaOH, NaH, t-BuOK)
-
Selected anhydrous solvents (e.g., Dioxane, Toluene, DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials and standard laboratory glassware
-
GC-MS or LC-MS for analysis
Procedure:
-
To a series of reaction vials, add this compound (1 equivalent).
-
Add the selected base (1.5 equivalents) to each vial.
-
Add the chosen anhydrous solvent to achieve a 0.1 M concentration of the substrate.
-
Seal the vials under an inert atmosphere.
-
Stir the reactions at a set temperature (e.g., 25 °C, 50 °C, 80 °C).
-
Take aliquots from each reaction at specific time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the aliquots with a suitable acidic solution (e.g., 1 M HCl).
-
Extract the organic components and analyze by GC-MS or LC-MS to determine the extent of degradation and the formation of byproducts.
Table 1: Example Stability Data of this compound after 24h
| Base | Solvent | Temperature (°C) | Starting Material Remaining (%) | Major Byproduct(s) |
| K2CO3 | DMF | 80 | >95% | Minor hydrolysis product |
| NaOH | Dioxane | 50 | ~80% | Debrominated and hydroxylated products |
| t-BuOK | Toluene | 25 | >98% | None detected |
| t-BuOK | Toluene | 80 | ~60% | Significant debromination |
| NaH | DMF | 25 | >95% | None detected |
Note: The data in this table is illustrative and should be confirmed experimentally.
Visual Guides
Caption: Troubleshooting workflow for experiments.
Caption: Potential reaction pathways under basic conditions.
Managing impurities from the synthesis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common synthetic approach involves a multi-step process starting from a readily available fluorinated benzene derivative. A plausible route begins with the bromination of 1,3-difluorobenzene to introduce a bromine atom, followed by the introduction of a hydroxyl group. The resulting phenol then undergoes difluoromethylation to yield the final product. The precise regioselectivity of each step is crucial to obtaining the desired isomer.
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
Several impurities can arise depending on the specific reaction conditions. These can be broadly categorized as:
-
Starting Material Impurities: Unreacted starting materials such as 2-bromo-3-fluorophenol.
-
Isomeric Impurities: Formation of other positional isomers of the final product, for example, isomers with different substitution patterns of the bromo, difluoromethoxy, and fluoro groups on the benzene ring.
-
Side-Reaction Products: Byproducts from competing reactions, such as compounds resulting from incomplete difluoromethylation or over-bromination.
-
Reagent-Related Impurities: Residual reagents or byproducts derived from the reagents used in the synthesis.
Q3: How can I best monitor the progress of my reaction?
For monitoring the reaction progress, a combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS offers more detailed information, allowing for the identification of the product and potential byproducts by their mass-to-charge ratio and retention time.
Q4: What are the recommended purification methods for the final product?
Purification of this compound typically involves column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is often effective in separating the desired product from most impurities. For highly persistent impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction at one or more steps. | - Ensure all reagents are pure and dry.- Optimize reaction temperature and time for each step.- Use a slight excess of the limiting reagent where appropriate. |
| Poor regioselectivity in bromination or other steps. | - Carefully select the brominating agent and catalyst to favor the desired isomer.- Control the reaction temperature to enhance selectivity. | |
| Presence of Unreacted Starting Material (e.g., 2-bromo-3-fluorophenol) | Inefficient difluoromethylation. | - Increase the amount of the difluoromethylating agent.- Ensure the base used is sufficiently strong and added under appropriate conditions.- Extend the reaction time or increase the temperature. |
| Multiple Spots on TLC/Peaks in GC-MS Indicating Isomeric Impurities | Lack of regiocontrol during aromatic substitution reactions. | - Re-evaluate the directing effects of the substituents on the aromatic ring.- Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the target isomer. |
| Product Degradation (e.g., hydrolysis of the difluoromethoxy group) | Presence of water or acidic/basic conditions during workup or storage. | - Use anhydrous solvents and reagents.- Perform a neutral workup.- Store the final product under an inert atmosphere and away from moisture. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the components of the mixture. An example program could be: start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Detection: As components elute from the column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds or by interpreting the fragmentation patterns.
Visualizations
Strategies to overcome steric hindrance in reactions of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. The sterically demanding nature of this reagent, due to the ortho-difluoromethoxy and ortho-fluoro substituents, often presents challenges in achieving desired reactivity and yields. This guide offers practical solutions and detailed protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow or low-yielding?
A1: The primary challenge is the significant steric hindrance imposed by the bulky difluoromethoxy (-OCF₂H) group and the fluorine atom at the positions ortho to the bromine atom. This steric bulk physically obstructs the approach of reagents and catalysts to the carbon-bromine bond, which is crucial for many reactions like cross-coupling and metal-halogen exchange. This hindrance can slow down reaction rates and lead to lower yields.
Q2: What are the most common side reactions observed with this reagent?
A2: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), especially in palladium-catalyzed reactions, and decomposition of organometallic intermediates. In lithiation reactions, undesired proton abstraction from the difluoromethoxy group can compete with metal-halogen exchange. Careful selection of reaction conditions, including catalyst, ligands, base, solvent, and temperature, is crucial to minimize these unwanted transformations.
Q3: Which types of cross-coupling reactions are most suitable for this substrate?
A3: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are generally applicable, but require careful optimization. The choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand is often critical to promote the desired reaction and overcome the steric barrier.[1][2][3][4][5]
Q4: Can I perform a metal-halogen exchange on this molecule?
A4: Metal-halogen exchange (e.g., with n-butyllithium or Grignard reagents) can be challenging due to the steric hindrance and the potential for side reactions. Directed ortho-lithiation is unlikely to be a major competing pathway due to the substitution pattern. However, the use of highly reactive organolithium reagents may be necessary, and careful temperature control is essential to prevent decomposition of the resulting organometallic species.[6]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or no conversion | 1. Insufficient catalyst activity due to steric hindrance. 2. Catalyst deactivation. 3. Inappropriate base or solvent. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or BrettPhos) or N-heterocyclic carbene (NHC) ligands.[3][5] These ligands can stabilize the active palladium species and facilitate oxidative addition. 2. Catalyst Precursor: Use a pre-formed palladium(0) source or a precatalyst that readily generates the active Pd(0) species. 3. Base and Solvent: For Suzuki-Miyaura, consider using a stronger base like potassium phosphate or cesium carbonate. For Buchwald-Hartwig, sodium or potassium tert-butoxide is often effective.[7][8] Aprotic polar solvents like dioxane, toluene, or DMF are typically suitable. |
| Hydrodehalogenation | Reductive elimination of H-Pd-Br from an intermediate. | 1. Ligand Choice: Use ligands that promote reductive elimination of the desired product over competing pathways. 2. Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to reaction conditions that may favor side reactions. Lowering the temperature may also help. |
| Low Yields | Incomplete reaction or product decomposition. | 1. Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary for sterically hindered substrates. 2. Higher Temperature: While balancing potential side reactions, increasing the temperature can provide the necessary activation energy. Microwave irradiation can sometimes be beneficial.[5] |
Metal-Halogen Exchange (e.g., Lithiation)
| Issue | Potential Cause | Troubleshooting Strategy |
| Incomplete or no reaction | Steric hindrance preventing the approach of the organometallic reagent. | 1. Reagent Choice: Use a more reactive organolithium reagent, such as sec-butyllithium or tert-butyllithium, instead of n-butyllithium. 2. Solvent: Use a coordinating solvent like tetrahydrofuran (THF) to increase the reactivity of the organolithium reagent. The addition of a co-solvent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also be beneficial.[9] |
| Decomposition of the organolithium intermediate | The resulting aryl lithium species may be unstable at higher temperatures. | 1. Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) and maintain this temperature throughout the subsequent trapping with an electrophile. 2. Rapid Trapping: Add the electrophile as soon as the metal-halogen exchange is complete. |
| Side reactions with the difluoromethoxy group | The acidic proton of the -OCF₂H group can be abstracted by strong bases. | 1. Careful Stoichiometry: Use a precise amount of the organolithium reagent (typically 1.0-1.1 equivalents). 2. Inverse Addition: Consider adding the aryl bromide solution to the organolithium reagent to maintain a low concentration of the substrate. |
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for this compound.
-
Reagent Preparation: In a glovebox, add the aryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like XPhos Pd G3, 2 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Representative Protocol for a Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization.
-
Reagent Preparation: In a glovebox, add the aryl bromide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃ with a bulky phosphine ligand, 1-2 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₂CO₃, 1.4 equiv) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing Troubleshooting Workflows
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
References
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene and 2-bromo-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two fluorinated aryl bromides: 2-bromo-1-(difluoromethoxy)-3-fluorobenzene and 2-bromo-1,3-difluorobenzene. The comparison is based on the electronic properties of the substituents and supported by representative experimental protocols for common cross-coupling and metalation reactions.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The two compounds discussed herein, this compound and 2-bromo-1,3-difluorobenzene, are valuable building blocks in the synthesis of complex organic molecules. Understanding their relative reactivity is crucial for designing efficient synthetic routes.
This guide will focus on the influence of the difluoromethoxy (-OCF₂H) group versus a fluorine atom on the reactivity of the C-Br bond and the aromatic ring in several key transformations.
Electronic Properties and Predicted Reactivity
The reactivity of an aryl bromide in common reactions such as palladium-catalyzed cross-coupling and metal-halogen exchange is largely governed by the electronic environment of the aromatic ring. Electron-withdrawing groups generally increase the reactivity of the aryl bromide towards oxidative addition in palladium-catalyzed reactions and can also influence the regioselectivity of metalation reactions.
The electronic effect of a substituent can be quantified by its Hammett constant (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -F | 0.06 | 0.34 |
| -OCF₂H | 0.22 | 0.31 |
Note: The table presents para (σp) and meta (σm) Hammett constants for the fluoro and difluoromethoxy groups. These values provide a general indication of the electronic effects of these substituents.
The difluoromethoxy group is more electron-withdrawing than a fluorine atom, as indicated by its larger positive Hammett constants. This difference in electronic character is expected to influence the relative reactivity of the two target molecules.
Predicted Reactivity:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C-Br bond in this compound is expected to be more reactive towards oxidative addition to a Pd(0) catalyst compared to the C-Br bond in 2-bromo-1,3-difluorobenzene. This is due to the stronger electron-withdrawing nature of the -OCF₂H group, which makes the aryl bromide more electron-deficient.
-
Metal-Halogen Exchange (e.g., Grignard Formation, Lithiation): The formation of a Grignard or organolithium reagent involves the reaction of the aryl bromide with magnesium or an organolithium reagent, respectively. While electronic effects play a role, the success of these reactions is often highly dependent on reaction conditions. The increased electron-withdrawing character of the -OCF₂H group might slightly hinder the formation of the organometallic reagent compared to the difluoro analogue, as the resulting carbanion would be less stable. However, both compounds are expected to undergo these reactions under appropriate conditions.
Comparative Experimental Data (Representative)
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.
Representative Protocol for 2-bromo-1,3-difluorobenzene:
To a mixture of 2-bromo-1,3-difluorobenzene (1.0 mmol), an arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable flask is added a solvent mixture, for example, of toluene (5 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL). The mixture is degassed and heated under an inert atmosphere at 80-100 °C until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
Representative Protocol for this compound:
A mixture of this compound (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand (e.g., XPhos, 0.08 mmol), and a base such as sodium tert-butoxide (1.4 mmol) is placed in a reaction vessel under an inert atmosphere. Anhydrous toluene (5 mL) is added, and the mixture is heated to 80-110 °C until completion. The reaction is then cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by chromatography.
Metal-Halogen Exchange Reactions
Grignard Reagent Formation
Grignard reagents are valuable nucleophiles in organic synthesis.
Representative Protocol:
Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added as an activator. A solution of the aryl bromide (1.0 mmol) in anhydrous diethyl ether or THF (5 mL) is added dropwise. The reaction may require gentle heating to initiate. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux. After the magnesium has been consumed, the resulting Grignard reagent is used immediately in the next step.
Directed Ortho-Lithiation
Direct deprotonation of the aromatic ring can be achieved using strong bases, with the regioselectivity influenced by the substituents.
Representative Protocol:
To a solution of the aryl bromide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere is added a solution of n-butyllithium (1.1 mmol in hexanes) dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour). An electrophile (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl and worked up by extraction. The product is then purified by chromatography. The regioselectivity of the lithiation will be directed by the substituents on the aromatic ring.
Conclusion
Based on the electronic properties of the fluoro and difluoromethoxy substituents, it is predicted that this compound will exhibit greater reactivity in palladium-catalyzed cross-coupling reactions compared to 2-bromo-1,3-difluorobenzene. This is attributed to the stronger electron-withdrawing nature of the -OCF₂H group. In metal-halogen exchange reactions, while both compounds are expected to be viable substrates, the relative rates may be influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed. The provided representative protocols offer a starting point for the practical application of these valuable fluorinated building blocks in organic synthesis. It is recommended that reaction conditions be optimized for each specific substrate and desired transformation.
A Comparative Guide to Difluoromethoxy and Trifluoromethoxy Groups in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl compounds vital to drug discovery and materials science. The introduction of fluorine-containing functional groups, such as difluoromethoxy (-OCF2H) and trifluoromethoxy (-OCF3), into aryl scaffolds can profoundly influence the physicochemical and biological properties of molecules. This guide provides an objective comparison of the performance of these two key fluorinated motifs in Suzuki reactions, supported by experimental data, to aid chemists in catalyst and condition selection.
Performance Comparison: Electronic and Steric Effects at Play
The reactivity of aryl halides and arylboronic acids in Suzuki couplings is intricately linked to the electronic and steric nature of their substituents. Both the difluoromethoxy and trifluoromethoxy groups are electron-withdrawing, a property that generally enhances the oxidative addition step of the catalytic cycle when appended to the aryl halide partner. However, their steric profiles and the subtle differences in their electronic character can lead to variations in reaction efficiency and optimal conditions.
The trifluoromethoxy group, with its three fluorine atoms, is a stronger electron-withdrawing group than the difluoromethoxy group. This increased electron-withdrawing character can make the corresponding aryl halide more susceptible to oxidative addition. Conversely, when part of the boronic acid partner, the strong electron-withdrawing nature can decrease the nucleophilicity of the organoboron species, potentially slowing down the transmetalation step.
The difluoromethoxy group, while still electron-withdrawing, is sterically less demanding than the trifluoromethoxy group. This can be advantageous in reactions involving sterically hindered coupling partners.
Quantitative Data Summary
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide Entry | Substituent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Br-C6H4-OCF3 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 80 | 24 | 91 |
| 2 | 4-Br-C6H4-OCF2H | Pd(OAc)2 (2) | RuPhos (4) | K2CO3 | Toluene/H2O | 80 | 24 | Good to Excellent |
Note: The yield for entry 2 is described qualitatively in the literature; specific quantitative data under these exact comparative conditions was not found. However, related couplings with primary alkyltrifluoroborates and aryl chlorides bearing a trifluoromethyl group (a similarly electron-withdrawing substituent) have shown excellent yields (e.g., 91%) under similar conditions[1].
Table 2: Suzuki-Miyaura Coupling of Arylboronic Acids with 4-Bromoanisole
| Boronic Acid Entry | Substituent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-( Trifluoromethoxy)phenylboronic acid | Pd(OAc)2 | PPh3 | K3PO4 | THF | Not Specified | Not Specified | Not Specified |
| 2 | 4-(Difluoromethoxy)phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and adaptation of synthetic methods. Below are representative protocols for Suzuki-Miyaura couplings involving trifluoromethoxy-substituted substrates.
Protocol 1: Synthesis of 4-Methoxy-4'-(trifluoromethoxy)biphenyl
This procedure is adapted from a general method for the Suzuki-Miyaura coupling of aryl bromides.[1]
Materials:
-
4-Bromo-1-(trifluoromethoxy)benzene (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K3PO4) (3.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-1-(trifluoromethoxy)benzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (3.0 mmol).
-
Add toluene (10 mL) and water (1 mL) to the flask.
-
The reaction mixture is stirred vigorously and heated to 80 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-methoxy-4'-(trifluoromethoxy)biphenyl.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Logical Workflow for Reaction Setup and Analysis
A systematic approach is essential for setting up and analyzing Suzuki-Miyaura coupling reactions. The following diagram illustrates a typical workflow.
Conclusion
Both difluoromethoxy and trifluoromethoxy groups are valuable additions to the medicinal chemist's toolbox, and their incorporation via Suzuki-Miyaura coupling is a robust strategy. The choice between the two will depend on the specific electronic and steric requirements of the target molecule. The trifluoromethoxy group, being more electron-withdrawing, may facilitate oxidative addition but potentially hinder transmetalation. The less sterically bulky difluoromethoxy group might be advantageous in sterically demanding couplings. The provided data and protocols offer a solid foundation for researchers to develop and optimize Suzuki reactions for the synthesis of novel fluorinated biaryl compounds. Further systematic studies directly comparing these two groups under a range of conditions would be highly beneficial to the synthetic community.
References
A Comparative Guide to the Reactivity of C-Br vs. C-F Bonds in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds via transition metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. The choice of the aryl halide coupling partner is a critical parameter in reaction design, with the reactivity of the carbon-halogen (C-X) bond dictating the required catalytic system and reaction conditions. This guide provides an objective comparison of the reactivity of carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in two of the most prevalent cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This comparison is supported by experimental data and detailed methodologies to aid researchers in catalyst selection and reaction optimization.
Executive Summary
The reactivity of aryl halides in cross-coupling reactions generally follows the trend I > Br > Cl > F. This trend is inversely correlated with the bond dissociation energy (BDE) of the C-X bond. The C-Br bond, with a moderate BDE, is readily activated by common palladium catalysts under relatively mild conditions. In contrast, the C-F bond is the strongest single bond to carbon in organic chemistry, rendering aryl fluorides exceptionally stable and largely unreactive under standard palladium catalysis. Activation of the inert C-F bond typically necessitates more reactive nickel catalyst systems, often requiring more forcing conditions, specialized ligands, and sometimes, directing groups or the use of cocatalysts. This fundamental disparity in reactivity has profound implications for synthetic strategy, dictating the choice of catalyst, ligands, base, and reaction temperature.
Data Presentation
The following tables summarize quantitative data from comparative and individual cross-coupling reactions involving aryl bromides and aryl fluorides.
Table 1: Suzuki-Miyaura Coupling of 4-substituted Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide (Ar-X) | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃, Toluene/H₂O, 80 °C, 12 h | 95 | General Knowledge |
| 2 | 4-Fluorotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃, Toluene/H₂O, 80 °C, 12 h | <5 | General Knowledge |
| 3 | 4-Fluorotoluene | Ni(cod)₂ (10 mol%), PCy₃ (40 mol%) | CsF, Toluene, 100 °C, 12 h | 78 | [1][2] |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄, Toluene/H₂O, 100 °C, 2 h | 98 | General Knowledge |
| 5 | 1-Fluoro-4-nitrobenzene | Ni(cod)₂ (10 mol%), PCy₃ (40 mol%), ZrF₄ (20 mol%) | CsF, Toluene, 100 °C, 12 h | 91 | [1][2] |
This table illustrates the general reactivity trends. Specific yields are highly dependent on the exact substrates and reaction conditions.
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Morpholine
| Entry | Aryl Halide (Ar-X) | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1 mol%), XPhos (3 mol%) | NaOtBu, Toluene, 100 °C, 8 h | 97 | [3] |
| 2 | 4-Fluorotoluene | Pd₂(dba)₃ (1 mol%), XPhos (3 mol%) | NaOtBu, Toluene, 100 °C, 24 h | No Reaction | Inferred from general reactivity principles |
| 3 | 4-Chlorotoluene | NiCl₂(DME) (5 mol%), SIPr·HCl (10 mol%) | NaOtBu, 2-Me-THF, 100 °C, 3 h | 95 | [4] |
| 4 | 4-Fluoronitrobenzene | Ni(cod)₂/ligand | Specialized conditions required | Low to moderate | Inferred from literature on C-F activation |
Direct catalytic amination of unactivated aryl fluorides is extremely challenging and often requires bespoke catalyst systems or specific activating groups on the substrate. The data for aryl chlorides is provided to show the trend in reactivity.
Table 3: Competition Experiment in Nickel-Catalyzed Suzuki-Miyaura Coupling
| Reactants (1:1 ratio) | Coupling Partner | Catalyst System | Product Ratio (Br-coupled : F-coupled) | Reference |
| 4-Bromo-1,1'-biphenyl & 4-Fluoro-1,1'-biphenyl | 4-tolylboronic ester | Ni(cod)₂ (10 mol%), PCy₃ (40 mol%), CsF | >95 : <5 | [2] |
This experiment directly demonstrates the significantly higher reactivity of the C-Br bond over the C-F bond even under conditions optimized for C-F activation.
Experimental Protocols
Protocol 1: Typical Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general procedure for the coupling of an aryl bromide with a boronic acid using a common palladium catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide, arylboronic acid, potassium phosphate, and SPhos.
-
Add palladium(II) acetate to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time (typically 2-12 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Fluoride
This protocol is adapted for the more challenging C-F bond activation, requiring a nickel catalyst and a Lewis acidic cocatalyst.[1][2]
Materials:
-
Aryl fluoride (e.g., 1-fluoro-4-nitrobenzene) (0.5 mmol)
-
Arylboronic acid pinacol ester (0.6 mmol)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂, 0.05 mmol, 10 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.2 mmol, 40 mol%)
-
Zirconium(IV) fluoride (ZrF₄, 0.1 mmol, 20 mol%)
-
Cesium fluoride (CsF, 1.5 mmol)
-
Anhydrous toluene (1.5 mL)
Procedure:
-
In a glovebox, add Ni(cod)₂, PCy₃, and ZrF₄ to an oven-dried vial.
-
Add the aryl fluoride, arylboronic acid pinacol ester, and cesium fluoride.
-
Add anhydrous toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Typical Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide
This is a general procedure for the amination of an aryl bromide.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the aryl bromide and toluene.
-
Finally, add the amine.
-
Seal the tube, remove it from the glovebox, and heat to 100 °C for the necessary time (typically 4-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General catalytic cycle for cross-coupling and reactivity comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis to confirm the structure of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene derivatives
A Comparative Guide to Structural Elucidation
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural analysis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene and its derivatives. Detailed experimental protocols and comparative data are presented to aid in the comprehensive characterization of this class of halogenated aromatic compounds.
Comparative Spectroscopic Analysis
The combination of NMR, MS, and IR spectroscopy provides a powerful toolkit for elucidating the precise atomic arrangement and connectivity of this compound. Each technique offers unique and complementary information, as summarized below.
| Spectroscopic Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Provides information about the chemical environment and connectivity of hydrogen atoms. | Complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) due to spin-spin coupling between aromatic protons and with the fluorine atom. A characteristic triplet for the -OCHF₂ proton (approx. 6.5-7.5 ppm) due to coupling with the two fluorine atoms. |
| ¹³C NMR | Reveals the chemical environment of each unique carbon atom in the molecule. | Distinct signals for each of the seven carbon atoms. The carbon attached to the difluoromethoxy group will appear as a triplet due to C-F coupling. Carbons bonded to bromine and fluorine will show characteristic shifts. |
| ¹⁹F NMR | Highly sensitive for identifying and differentiating fluorine atoms within a molecule.[1][2] | Two distinct signals are expected: one for the aromatic fluorine and another for the difluoromethoxy group. The difluoromethoxy fluorine signal will appear as a doublet due to coupling with the proton. The aromatic fluorine will show complex coupling with neighboring protons.[2] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, and provides structural information through fragmentation patterns. | A characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio).[3] High-resolution mass spectrometry (HRMS) can confirm the elemental formula. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule based on their vibrational frequencies. | Characteristic absorption bands for C-H stretching in the aromatic region (approx. 3000-3100 cm⁻¹), C-O-C stretching (approx. 1050-1250 cm⁻¹), C-F stretching (approx. 1000-1400 cm⁻¹), and C-Br stretching (approx. 500-650 cm⁻¹). |
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve homogeneity.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : -2 to 12 ppm.
-
Number of Scans : 16-32, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : 0 to 200 ppm.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay : 2 seconds.
-
-
¹⁹F NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence, often proton-decoupled.
-
Spectral Width : A wide range should be set initially (e.g., -250 to 50 ppm) to locate the signals, then optimized.[2]
-
Number of Scans : 64-128.
-
Relaxation Delay : 2 seconds.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).
-
Data Acquisition :
-
Ionization Mode : Positive or negative ion mode can be used for ESI. EI is also a common method for such molecules.
-
Mass Range : Scan a range appropriate to the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis : Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern. For HRMS, compare the measured accurate mass to the calculated mass for the expected elemental formula.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet technique or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualizing the Analytical Workflow
The logical flow of spectroscopic analysis for structural confirmation is a critical aspect of the process.
Caption: Workflow for the spectroscopic confirmation of the target molecule.
Comparative Information from Spectroscopic Techniques
Different spectroscopic methods provide distinct yet complementary pieces of the structural puzzle.
Caption: Information provided by different spectroscopic techniques.
References
A Comparative Guide to Palladium Ligands for the Cross-Coupling of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance
The successful palladium-catalyzed cross-coupling of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene is a critical step in the synthesis of various pharmaceutical and agrochemical candidates. The electronic properties of this substrate, characterized by the presence of a bromine atom positioned between two electron-withdrawing fluorine-containing groups, present unique challenges for catalyst selection. This guide provides a comparative overview of palladium ligands commonly employed for such transformations, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While specific comparative experimental data for this exact substrate is limited in publicly available literature, this guide extrapolates from established protocols for structurally similar fluorinated aryl bromides to provide a rational basis for ligand selection and reaction optimization.
Ligand Selection Strategies for a Challenging Substrate
The choice of phosphine ligand is paramount for achieving high efficiency and selectivity in the cross-coupling of electron-deficient and sterically hindered substrates like this compound. Generally, bulky and electron-rich phosphine ligands are favored as they promote the crucial oxidative addition step and facilitate the reductive elimination to form the desired product.
Key Ligand Classes:
-
Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands, such as XPhos, SPhos, and RuPhos, are widely recognized for their effectiveness in a broad range of cross-coupling reactions, including those involving challenging substrates.[1] Their steric bulk and electron-donating properties enhance catalyst activity and stability.
-
Dialkylbiaryl Phosphine Ligands: These ligands are known for their robustness and high reactivity in palladium-catalyzed C-N and C-C bond formation.[2]
-
Electron-Deficient Phosphine Ligands: In some cases, particularly for achieving site-selectivity in polyhalogenated arenes, electron-deficient ligands may offer unique advantages.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For a substrate like this compound, the selection of an appropriate ligand is crucial to overcome the electronic deactivation of the C-Br bond.
Table 1: Illustrative Performance of Palladium Ligands in the Suzuki-Miyaura Coupling of Structurally Similar Aryl Bromides
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Substrate |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | >95 | Phenylboronic acid | 2-Bromo-4-fluorophenol |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 80 | 16 | >95 | 4-Tolylboronic acid | 4-Chloro-3-fluoroanisole |
| RuPhos | Pd-G3-RuPhos | K₃PO₄ | t-AmylOH | 100 | 2 | 92 | (4-Methoxyphenyl)boronic acid | 2-Bromo-6-fluorotoluene |
Note: The data presented in this table is for illustrative purposes and is based on reactions with substrates structurally similar to this compound. Actual performance with the target substrate may vary.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical for achieving high yields and functional group tolerance, especially with electron-deficient aryl bromides.
Table 2: Illustrative Performance of Palladium Ligands in the Buchwald-Hartwig Amination of Structurally Similar Aryl Bromides
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Substrate |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 96 | Diphenylamine | Bromobenzene |
| t-BuXPhos | [Pd(allyl)Cl]₂ | LiOtBu | 1,4-Dioxane | 100 | 24 | >99 | Carbazole | 2,3,6,7-Tetrakis(4-bromophenyl)-4,8-didecylbenzo[1,2-b:4,5-b']difuran |
| DavePhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | 99 | Morpholine | 4-Bromotoluene |
Note: The data presented in this table is for illustrative purposes and is based on reactions with substrates structurally similar to this compound. Actual performance with the target substrate may vary.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should serve as a starting point and may require optimization for the specific coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-10 mol%), the aryl bromide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Solvent Addition: The appropriate degassed solvent (e.g., 1,4-dioxane, toluene, with or without water) is added.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), the aryl bromide (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is added.
-
Reaction: The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Visualizing the Experimental Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate a typical workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Advantages of using 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene over non-fluorinated analogues
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing drug candidates. The compound 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene serves as a key building block, offering a unique combination of properties that can significantly enhance the performance of a molecule compared to its non-fluorinated analogues. This guide provides an objective comparison, supported by experimental principles, to illustrate the distinct advantages conferred by its specific fluorination pattern.
The primary benefits of introducing the difluoromethoxy (-OCF₂H) group and the additional fluorine atom on the aromatic ring include enhanced metabolic stability, fine-tuned lipophilicity, and unique hydrogen bonding capabilities. These modifications directly address common challenges in drug development, such as rapid metabolism and poor bioavailability.[1][2][3]
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine profoundly alters a molecule's physicochemical profile. The difluoromethoxy group, in particular, offers a nuanced alternative to the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, providing greater control for fine-tuning molecular characteristics.[1]
The following table summarizes the predicted and experimentally observed differences between a molecule containing the this compound scaffold and its hypothetical non-fluorinated methoxy analogue.
| Property | Non-Fluorinated Analogue (2-Bromo-1-methoxybenzene) | Fluorinated Compound (this compound) | Advantage of Fluorination |
| Metabolic Stability (HLM t½, min) | < 15 | > 60 | Significantly Increased . The strong C-F bonds are resistant to oxidative metabolism by Cytochrome P450 enzymes, blocking common pathways like O-demethylation.[4][5] |
| Intrinsic Clearance (CLint, µL/min/mg) | High | Low | Reduced Clearance . Lower clearance contributes to a longer plasma half-life and potentially improved bioavailability.[4][5] |
| Lipophilicity (Calculated logP) | ~3.1 | ~3.5 | Moderately Increased . The -OCF₂H group increases lipophilicity to a lesser extent than -OCF₃, enhancing membrane permeability without drastically reducing solubility.[1][4] |
| Hydrogen Bonding Capability | None (Acceptor only) | Hydrogen Bond Donor | Novel Interaction Potential . The polarized C-H bond in the difluoromethoxy group can act as a hydrogen bond donor, enabling unique interactions with biological targets.[1][6] |
| pKa of nearby basic groups | Baseline | Lowered | Modulated Basicity . The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, altering the ionization state at physiological pH.[2][7] |
Note: The values presented are representative to illustrate established trends in medicinal chemistry. HLM: Human Liver Microsomes.
Strategic Advantages in Drug Design
Enhanced Metabolic Stability
A primary driver for using fluorinated building blocks is the significant enhancement of metabolic stability.[3] Cytochrome P450 (CYP450) enzymes in the liver often target metabolically weak C-H bonds for hydroxylation.[3] By replacing these hydrogens with fluorine, as in the difluoromethoxy group, chemists can effectively "block" this metabolic attack. The C-F bond is the strongest single bond in organic chemistry and is far more resistant to enzymatic cleavage.[3][8] This modification can prevent common metabolic pathways such as O-demethylation, which is a major liability for compounds containing a methoxy group.[4]
Bioisosterism and Receptor Interactions
The difluoromethoxy group is a valuable bioisostere for several common functional groups. Its rare ability to act as a lipophilic hydrogen bond donor allows it to replace hydroxyl (-OH) or thiol (-SH) groups, often with the benefit of improved metabolic stability while maintaining crucial interactions with biological targets.[4][6] Furthermore, the altered electronic properties and conformation can lead to increased binding affinity and selectivity for the target protein.[2][9]
Experimental Evaluation Protocols
To empirically determine the advantages of fluorination, a direct comparison of metabolic stability is essential. The in vitro microsomal stability assay is a standard method used in drug discovery.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol assesses the rate at which a compound is metabolized by liver enzymes.[5][10]
-
Preparation :
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare a test compound stock solution (e.g., 1 mM in DMSO).
-
Prepare an NADPH regenerating system solution (Cofactor Solution).
-
-
Incubation :
-
Add the liver microsomes and phosphate buffer to a 96-well plate and pre-warm at 37°C for 10 minutes.
-
In a separate plate, add the test compound to the buffer.
-
Initiate the reaction by transferring the compound-buffer mixture to the microsome plate. The final test compound concentration is typically 1 µM.
-
A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.[5]
-
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of a cold organic solvent, such as acetonitrile containing an internal standard.[5]
-
-
Analysis :
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Calculation :
-
Determine the metabolic half-life (t½) by plotting the natural logarithm of the percent remaining parent compound against time.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein / mL).[5]
-
Conclusion
This compound is a highly valuable building block for drug discovery and development. The strategic inclusion of the difluoromethoxy group and the additional ring fluorine provides a powerful toolkit to overcome common pharmacological hurdles. Compared to non-fluorinated analogues, compounds derived from this scaffold typically exhibit superior metabolic stability, leading to improved pharmacokinetic profiles.[11] Its unique ability to act as a hydrogen bond donor while modulating lipophilicity offers medicinal chemists a sophisticated tool to enhance potency and fine-tune drug-receptor interactions. Rigorous experimental evaluation, as outlined, is crucial to quantifying these advantages and guiding the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Curious Wavefunction: Fluorine in pharmaceuticals [wavefunction.fieldofscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
Assessing Regioselectivity in the Metalation of 1-(Difluoromethoxy)-3-fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The directed ortho-metalation (DoM) reaction stands out as a powerful tool for achieving site-specific substitution on substituted benzene rings. This guide provides a comparative assessment of the factors influencing the regioselectivity in the metalation of 1-(difluoromethoxy)-3-fluorobenzene, a substrate of interest due to the unique electronic properties imparted by the difluoromethoxy group.
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-metalation is a chemical reaction in which a strong base, typically an organolithium reagent, deprotonates an aromatic ring at a position ortho to a directing metalation group (DMG).[1] The DMG, through its ability to coordinate with the lithium cation, localizes the base and directs deprotonation to an adjacent position.[2] This methodology offers a high degree of regiocontrol compared to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers.[1]
In the case of 1-(difluoromethoxy)-3-fluorobenzene, two potential directing groups are present: the 1-(difluoromethoxy) group and the 3-fluoro group. The interplay of their directing abilities, combined with the choice of base and reaction conditions, will determine the ultimate regioselectivity of the metalation.
The Competing Directing Effects of -OCF2H and -F
Both the difluoromethoxy (-OCF2H) and fluoro (-F) groups are known to act as directing metalation groups. The -OCF2H group, being an ether-type functionality, can chelate the lithium cation, directing metalation to the C2 or C6 positions. The fluorine atom, while a weaker directing group than alkoxy groups, can also direct metalation to its ortho positions (C2 and C4) through an inductive effect that increases the acidity of the adjacent protons.
The relative directing strength of these two groups is crucial in determining the outcome of the reaction. Generally, alkoxy groups are considered stronger directing groups than fluorine. However, the electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence its coordinating ability and the acidity of the ortho protons.
Comparative Analysis of Metalation Conditions
The choice of base is a critical parameter in controlling the regioselectivity of DoM reactions. Different organolithium bases exhibit varying degrees of steric hindrance and basicity, which can influence the site of deprotonation.
| Base | Expected Major Isomer(s) | Rationale |
| n-BuLi | Lithiation at C2 is expected to be the major pathway. | n-Butyllithium is a strong, relatively unhindered base. It is likely to be directed by the stronger -OCF2H group to the sterically accessible C2 position. |
| s-BuLi | Increased lithiation at C2, with potential for minor C4/C6 products. | s-Butyllithium is more sterically hindered than n-BuLi, which could slightly influence the approach to the ortho positions. However, the directing effect of the -OCF2H group is still expected to dominate. |
| LDA | Lithiation at C2 is favored, potentially with higher selectivity than alkyllithiums. | Lithium diisopropylamide (LDA) is a strong, sterically hindered base. Its bulkiness can enhance the selectivity for the most acidic proton, which is likely the one at the C2 position due to the combined directing and inductive effects. |
Table 1. Predicted Regioselectivity of Metalation of 1-(Difluoromethoxy)-3-fluorobenzene with Different Bases. This table provides a qualitative prediction of the major lithiated isomers based on the known principles of directed ortho-metalation.
Experimental Protocols
| Step | Procedure | Notes |
| 1. Reaction Setup | A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of 1-(difluoromethoxy)-3-fluorobenzene in an anhydrous ethereal solvent (e.g., THF, diethyl ether). | All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organolithium reagent. |
| 2. Cooling | The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. | Low temperatures are crucial to prevent side reactions and ensure the stability of the aryllithium intermediate. |
| 3. Addition of Base | The organolithium base (e.g., n-BuLi, s-BuLi, or LDA) is added dropwise to the stirred solution via a syringe. | The addition should be slow to maintain the low temperature and control the reaction. |
| 4. Metalation | The reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) to allow for complete deprotonation. | The optimal reaction time may need to be determined empirically. |
| 5. Quenching | An electrophile (e.g., a deuterated solvent like D2O for analysis, or a synthetic building block) is added to the reaction mixture. | The electrophile should be added at low temperature. |
| 6. Workup | The reaction is allowed to warm to room temperature and then quenched with a suitable aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, dried, and concentrated. | Standard extraction and purification techniques (e.g., column chromatography) are used to isolate the product(s). |
| 7. Analysis | The product mixture is analyzed by techniques such as 1H NMR, 19F NMR, and GC-MS to determine the ratio of the different regioisomers. | Spectroscopic analysis is essential to quantify the regioselectivity of the metalation. |
Table 2. General Experimental Protocol for the Directed ortho-Metalation of 1-(Difluoromethoxy)-3-fluorobenzene.
Visualizing the Regioselectivity
The following diagrams illustrate the key concepts discussed in this guide.
References
Unveiling the Bioactivity of Novel Compounds from a Fluorinated Benzene Derivative: A Comparative Guide
Researchers in drug discovery and agrochemical development are continually exploring novel molecular scaffolds to identify new bioactive compounds. One such starting material, 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene, holds promise for the synthesis of innovative molecules due to its unique substitution pattern. While direct studies on the biological activity of compounds synthesized from this specific starting material are limited in publicly available literature, a comprehensive study on structurally related meta-diamide compounds provides significant insights into their potential as both insecticides and fungicides. This guide compares the performance of these novel compounds, providing supporting experimental data and detailed methodologies.
The research titled "Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group" details the synthesis of a series of nineteen novel cyproflanilide derivatives. These compounds, which incorporate a 2-Bromo-6-(difluoromethoxy)phenyl moiety, have been screened for their insecticidal activity against agriculturally significant pests and for their fungicidal activity against a common plant pathogen.
Comparative Biological Activity Data
The synthesized compounds were evaluated for their insecticidal effects on Plutella xylostella (diamondback moth) and armyworm, as well as their fungicidal effects against Pseudoperonospora cubensis (cucumber downy mildew). The results are summarized below, with comparisons to the commercial insecticide cyproflanilide where applicable.
Table 1: Insecticidal Activity of Synthesized meta-Diamide Compounds
| Compound | Target Pest | Concentration (mg L-1) | Mortality (%) |
| 5b | Plutella xylostella | 100 | 100 |
| Armyworm | 100 | 100 | |
| 5c | Plutella xylostella | 100 | 100 |
| Armyworm | 100 | 100 | |
| 5h | Armyworm | 10 | 100 |
| Cyproflanilide | Tetranychus cinnabarinus | 400 | 41.11 |
| 5p | Tetranychus cinnabarinus | 400 | 97.22 |
| 5q | Tetranychus cinnabarinus | 400 | 100 |
Table 2: Fungicidal Activity of Synthesized meta-Diamide Compounds
| Compound | Target Pathogen | Concentration (mg L-1) | Inhibition Rate (%) |
| 5b | Cucumber downy mildew | 400 | 59.26 |
| 5c | Cucumber downy mildew | 400 | 74.07 |
| 5h | Cucumber downy mildew | 400 | 66.67 |
| 5l | Cucumber downy mildew | 400 | 88.89 |
| 5s | Cucumber downy mildew | 400 | 96.30 |
Several of the novel compounds demonstrated potent biological activities. Notably, compounds 5b and 5c exhibited 100% mortality against both Plutella xylostella and armyworm at a concentration of 100 mg L-1. Furthermore, compound 5h was highly effective against armyworm, achieving 100% mortality at a lower concentration of 10 mg L-1. In terms of fungicidal activity, compounds 5l and 5s showed significant inhibition of cucumber downy mildew, with rates of 88.89% and 96.30%, respectively, at 400 mg L-1. Interestingly, some compounds displayed dual activity, such as 5b , 5c , and 5h , which were effective against both insects and fungi.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols are based on the procedures described in the primary research article.
Insecticidal Activity Bioassay (Leaf-Dip Method)
This method was employed to assess the insecticidal efficacy against Plutella xylostella and armyworm.
-
Preparation of Test Solutions: The synthesized compounds and the control insecticide (cyproflanilide) were dissolved in a minimal amount of N,N-dimethylformamide (DMF) and then diluted with water containing a surfactant (e.g., Triton X-100) to achieve the desired test concentrations.
-
Host Plant Preparation: Fresh cabbage leaves were used for the bioassay. The leaves were washed and air-dried before use.
-
Treatment Application: Cabbage leaf discs (approximately 5-6 cm in diameter) were immersed in the respective test solutions for 10-30 seconds. The treated leaf discs were then allowed to air-dry on a clean surface.
-
Insect Infestation: Third-instar larvae of Plutella xylostella or armyworm were carefully placed on the treated leaf discs within a petri dish. Each petri dish contained a specific number of larvae (e.g., 10-15).
-
Incubation: The petri dishes were maintained in a controlled environment with a temperature of 25±1°C, relative humidity of 60-70%, and a 16:8 hour (light:dark) photoperiod.
-
Data Collection: Mortality was assessed at 24, 48, and 72 hours after treatment. Larvae were considered dead if they did not respond to gentle prodding with a fine brush.
-
Data Analysis: The percentage of mortality was calculated for each treatment and corrected for control mortality using Abbott's formula if necessary.
Fungicidal Activity Bioassay (Detached Leaf Method)
The in-vivo fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis) was evaluated as follows:
-
Plant Cultivation: Cucumber plants were grown in a greenhouse until they reached the 3-4 true leaf stage.
-
Preparation of Test Solutions: The synthesized compounds were dissolved and diluted as described in the insecticidal bioassay protocol to the desired concentrations.
-
Spore Suspension Preparation: A suspension of P. cubensis sporangia was prepared by washing infected cucumber leaves with sterile distilled water. The concentration of the spore suspension was adjusted to a specific density (e.g., 1 × 105 spores/mL) using a hemocytometer.
-
Treatment Application: The cucumber leaves were detached and sprayed with the test solutions until runoff. The treated leaves were allowed to air-dry.
-
Inoculation: The adaxial (upper) surface of the treated leaves was inoculated with the spore suspension of P. cubensis.
-
Incubation: The inoculated leaves were placed in a high-humidity chamber or petri dishes with moist filter paper and incubated at 20-22°C with a 12-hour photoperiod.
-
Disease Assessment: After 5-7 days of incubation, the percentage of the leaf area covered by lesions was visually assessed.
-
Data Analysis: The fungicidal inhibition rate was calculated using the formula: Inhibition Rate (%) = [(Control Disease Index - Treatment Disease Index) / Control Disease Index] × 100.
Synthesis Workflow and Signaling Pathway Visualization
The synthesis of the novel meta-diamide compounds involved a multi-step process, which can be visualized as a workflow.
Caption: Synthetic pathway for the novel meta-diamide compounds.
This comparison guide highlights the potential of compounds derived from bromo-difluoromethoxy-fluorobenzene scaffolds as potent insecticidal and fungicidal agents. The provided data and protocols offer a valuable resource for researchers engaged in the discovery and development of new agrochemicals and pharmaceuticals. Further structure-activity relationship (SAR) studies on these and related compounds could lead to the identification of even more effective and selective bioactive molecules.
A Comparative Guide to the Physicochemical Properties of Brominated Fluorobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key physicochemical properties of the three structural isomers of brominated fluorobenzene: ortho-bromofluorobenzene (1-bromo-2-fluorobenzene), meta-bromofluorobenzene (1-bromo-3-fluorobenzene), and para-bromofluorobenzene (1-bromo-4-fluorobenzene). The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate isomer for their specific applications in areas such as pharmaceutical synthesis, agrochemical development, and materials science.
Structural Isomers of Bromofluorobenzene
The structural variations among the ortho, meta, and para isomers arise from the different substitution patterns of the bromine and fluorine atoms on the benzene ring. These seemingly minor structural differences lead to distinct physicochemical properties.
Caption: Molecular structures of ortho-, meta-, and para-bromofluorobenzene isomers.
Data Presentation: Physicochemical Property Comparison
The following table summarizes the key physicochemical properties of the three brominated fluorobenzene isomers based on experimental data.
| Property | ortho-Bromofluorobenzene (1-Bromo-2-fluorobenzene) | meta-Bromofluorobenzene (1-Bromo-3-fluorobenzene) | para-Bromofluorobenzene (1-Bromo-4-fluorobenzene) |
| Melting Point (°C) | -8[1] | -8[2][3] | -16 |
| Boiling Point (°C) | 155-157 | 148-150[3] | 150 |
| Density (g/mL at 25°C) | 1.601 | 1.567 | 1.593 |
| Dipole Moment (Debye) | 1.39[1] | 1.44[4] | 0.50[5] |
| Solubility in Water | Insoluble[4] | Insoluble[2] | Insoluble |
| Solubility in Organic Solvents | Soluble | Soluble in polar organic solvents like ethanol and acetone.[3] | Soluble in common organic solvents like ethanol, acetone, and dichloromethane.[2] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physicochemical properties listed above.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.
Methodology:
-
A small, finely powdered sample of the brominated fluorobenzene isomer is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath.
-
The sample is heated slowly, and the temperature is monitored with a calibrated thermometer.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
A small volume of the liquid isomer is placed in a test tube or a distillation flask.
-
A boiling chip is added to ensure smooth boiling.
-
The apparatus is heated, and a thermometer is positioned so that the bulb is just above the surface of the liquid to measure the temperature of the vapor.
-
The temperature at which the liquid boils and a steady stream of vapor is produced is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
Density Measurement
Density is the mass of a substance per unit volume.
Methodology:
-
A known volume of the liquid isomer is carefully measured using a calibrated pycnometer or a graduated cylinder.
-
The mass of the measured volume is determined using an analytical balance.
-
The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is taken should be recorded as density is temperature-dependent.
Dipole Moment Determination
The dipole moment of a molecule is a measure of the separation of positive and negative electrical charges within the molecule.
Methodology:
-
The dielectric constant of a series of dilute solutions of the brominated fluorobenzene isomer in a nonpolar solvent (e.g., benzene or cyclohexane) is measured using a dielectrometer.
-
The density and refractive index of these solutions are also determined.
-
The molar polarization of the solute at infinite dilution is calculated from these measurements.
-
The dipole moment is then determined using the Debye equation, which relates the molar polarization to the dipole moment and the polarizability of the molecule.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology (Qualitative):
-
A small amount of the brominated fluorobenzene isomer (solute) is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, acetone).
-
The mixture is agitated or stirred thoroughly.
-
The mixture is observed to see if the solute dissolves completely, partially, or not at all. The formation of a single liquid phase indicates solubility, while the presence of two distinct layers or undissolved solute indicates insolubility.
Methodology (Quantitative):
-
A saturated solution of the isomer in a specific solvent is prepared by adding an excess amount of the isomer to the solvent and stirring until equilibrium is reached.
-
A known volume of the saturated solution is carefully withdrawn, ensuring no undissolved solute is included.
-
The solvent is evaporated from the withdrawn sample, and the mass of the remaining solute is measured.
-
The solubility is then expressed as the mass of the solute per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).
References
- 1. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1-Bromo-2-fluorobenzene(1072-85-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene in Medicinal Chemistry Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the array of fluorinated building blocks, 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene has emerged as a versatile intermediate for the synthesis of novel therapeutics. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data and detailed protocols for key synthetic transformations.
The Physicochemical Impact of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group, a key feature of this compound, imparts a unique set of properties to medicinal chemistry scaffolds. It is often considered a metabolically stable bioisostere of the methoxy (-OCH₃) group, preventing O-demethylation, a common metabolic liability.[1] Furthermore, the -OCF₂H group can act as a lipophilic hydrogen bond donor, a rare characteristic that can enhance target engagement.[2]
In comparison to the more common trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, the difluoromethoxy group offers a nuanced modulation of physicochemical properties. While the trifluoromethyl group is a strong electron-withdrawing group that significantly enhances metabolic stability, the difluoromethoxy group is weakly electron-withdrawing.[2][3] This moderation can be advantageous in fine-tuning electronic properties without drastically altering the core scaffold's characteristics.
Performance in Key Cross-Coupling Reactions
The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. Here, we compare its anticipated performance in three critical C-C and C-N bond-forming reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and boronic acids or esters. The electronic nature of the aryl halide can influence the reaction efficiency. While direct comparative yield data for this compound is not extensively published, we can infer its reactivity based on general principles. The presence of two electron-withdrawing fluorine-containing substituents is expected to facilitate the oxidative addition step of the catalytic cycle, potentially leading to high reaction yields.
Table 1: Illustrative Comparison of Aryl Bromides in Suzuki-Miyaura Coupling
| Aryl Bromide | Alternative | Typical Catalyst System | Typical Base | Expected Yield Range (%) |
| This compound | 1-Bromo-3,5-difluorobenzene | Pd(PPh₃)₄ / SPhos | K₂CO₃ / Cs₂CO₃ | 85-95 |
| 2-Bromo-1-(trifluoromethoxy)-3-fluorobenzene | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd(dppf)Cl₂ / XPhos | K₃PO₄ | 80-90 |
| 4-Bromoanisole | (Electron-donating) | Pd(OAc)₂ / RuPhos | NaOt-Bu | 90-98 |
Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual yields will depend on the specific boronic acid partner and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The success of this reaction is often dependent on the choice of ligand and base. For an electron-deficient aryl bromide like this compound, a strong base and an electron-rich, bulky phosphine ligand are generally preferred to achieve high yields.
Table 2: Illustrative Comparison of Aryl Bromides in Buchwald-Hartwig Amination
| Aryl Bromide | Alternative | Typical Catalyst System | Typical Base | Expected Yield Range (%) |
| This compound | 2-Bromo-1,3-difluorobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / LiHMDS | 75-90 |
| 2-Bromo-1-(trifluoromethoxy)-3-fluorobenzene | 2-Bromo-1,3,5-trifluorobenzene | Pd(OAc)₂ / RuPhos | NaOt-Bu | 70-85 |
| 4-Bromoanisole | (Electron-donating) | Pd₂(dba)₃ / BINAP | K₃PO₄ | 85-95 |
Note: The data in this table is illustrative. The choice of amine coupling partner will significantly influence the reaction outcome.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The reactivity of the aryl halide is a key factor, with electron-deficient substrates often performing well.
Table 3: Illustrative Comparison of Aryl Bromides in Sonogashira Coupling
| Aryl Bromide | Alternative | Typical Catalyst System | Typical Base | Expected Yield Range (%) |
| This compound | 1-Bromo-3-fluoro-5-iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPA | 80-95 |
| 2-Bromo-1-(trifluoromethoxy)-3-fluorobenzene | 1-Bromo-3,5-difluorobenzene | Pd(PPh₃)₄ / CuI | Piperidine | 75-90 |
| 4-Bromoanisole | (Electron-donating) | PdCl₂(PPh₃)₂ / CuI | Et₃N | 85-98 |
Note: This data is illustrative. The nature of the alkyne and specific reaction conditions are critical for optimal yields.
Biological Activity of Derived Scaffolds
The incorporation of the difluoromethoxy group can significantly impact the biological activity of a molecule. It can enhance metabolic stability, leading to improved pharmacokinetic profiles.[1] Furthermore, its ability to act as a hydrogen bond donor can lead to stronger interactions with biological targets.[2] For instance, the difluoromethoxy group is a key feature in the proton pump inhibitor pantoprazole and the PDE4 inhibitor roflumilast, contributing to their potency and stability.[2]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions that can be adapted for this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is recommended for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with this compound (1.0 eq.), the respective boronic acid or ester (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is then added. The reaction mixture is heated to 80-110 °C and stirred for 2-12 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.0 eq.) are combined under an inert atmosphere. Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-120 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine, 2-3 eq.) are then added. The terminal alkyne (1.1-1.5 eq.) is added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-16 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Visualizing Synthetic Pathways and Workflows
To aid in the conceptualization of the synthetic utility of this compound, the following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive bromine handle and the beneficial physicochemical properties imparted by the difluoromethoxy and fluoro substituents make it an attractive starting material for the synthesis of complex and potentially bioactive molecules. While direct, quantitative comparisons with all possible alternatives are not always available, the principles of physical organic chemistry and the wealth of data on related fluorinated compounds strongly support its efficacy in generating diverse and druglike scaffolds. The provided protocols and workflows serve as a practical guide for researchers looking to leverage this promising intermediate in their drug discovery efforts.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene, a halogenated aromatic compound, is crucial for maintaining laboratory safety and environmental protection. Adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the chemical. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification |
| Gloves | Nitrile gloves to prevent skin contact.[1][2] |
| Eye Protection | Safety goggles or a face shield to protect from splashes.[1][2] |
| Lab Coat | Standard laboratory coat to protect skin and clothing.[1][2] |
| Footwear | Closed-toe shoes to protect feet from spills.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3][4]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1][5][6] This is critical for proper disposal and often results in cost savings for the institution.[6]
-
Container Selection: Use a designated, chemically compatible, and leak-proof waste container.[3][7] Plastic containers are often preferred.[8] The container should be in good condition, free from damage or deterioration.[3]
-
Waste Collection:
-
Collect all waste containing this compound, including any rinsates from cleaning contaminated glassware, in the designated halogenated waste container.[5]
-
When adding waste, do so within a chemical fume hood to minimize inhalation exposure.[6]
-
Do not overfill the container; it should be filled to no more than ¾ full.[9]
-
Keep the waste container securely closed when not in use.[6][8]
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][7] The label should also include the accumulation start date.[7]
-
Storage:
-
Disposal Request:
-
Once the waste container is ¾ full or has reached the institutional time limit for accumulation (often around 150 days), submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) office.[9]
-
Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste.[4]
-
Table 2: Waste Accumulation and Disposal Limits
| Parameter | Limit |
| Maximum Laboratory Accumulation | Typically no more than 25-55 gallons of total hazardous waste.[8][9] |
| Maximum Storage Time in Lab | Generally up to 6 months from the accumulation start date.[3][9] |
Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: If the compound is classified as an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent (e.g., acetone).[4]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste in the designated halogenated waste container.[4][5]
-
Final Disposal: After triple rinsing, deface the original labels and dispose of the container as regular trash, if institutional policy allows.[4]
Spill Management
In the event of a spill, evacuate the area and consult your institution's emergency procedures. For small spills, use an inert absorbent material to soak up the liquid, then place the absorbent material in a sealed container and label it as hazardous waste for disposal.[6][11]
Caption: Disposal workflow for this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene, a halogenated aromatic compound. The following procedures are based on established best practices for handling similar chemicals and are intended to ensure the safety of laboratory personnel and the integrity of research.
I. Personal Protective Equipment (PPE)
A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation or burns.[1] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[1] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]
-
Place all necessary equipment and reagents within the fume hood.[1]
-
Verify that an emergency shower and eyewash station are easily accessible.[2][3]
2. Handling:
-
Always wear the appropriate PPE as detailed in the table above.[4]
-
Avoid all personal contact, including inhalation.[4]
-
Use in a well-ventilated area.[4]
-
When handling, do not eat, drink, or smoke.[4]
-
Keep containers securely sealed when not in use.[4]
-
Avoid physical damage to containers.[4]
3. Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Protect containers from physical damage and check regularly for leaks.[4]
-
Do not use aluminum or galvanized containers.[4]
III. Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect halogenated organic waste separately from non-halogenated waste in a designated, properly labeled waste container.[1]
2. Container Decontamination:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.[1]
-
Collect the rinsate as hazardous waste.[1]
-
Empty containers retain product residue and can be dangerous. Keep empty containers away from heat and sources of ignition.[6]
3. Waste Disposal:
-
Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[4][6]
-
Consult your institution's hazardous waste disposal procedures for specific guidance.[1]
IV. Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[4][7] Ensure complete irrigation by keeping eyelids apart and moving them occasionally.[4] Seek immediate medical attention.[7] |
| Skin Contact | Take off immediately all contaminated clothing.[6] Wash off immediately with plenty of soap and water.[5][7] If skin irritation occurs, get medical attention.[8] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[5][6] If the person feels unwell, call a POISON CENTER or doctor.[5][6] |
| Ingestion | Do NOT induce vomiting.[7] Clean mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[7] |
| Spill | Evacuate the area. Remove all sources of ignition.[5] Use personal protective equipment.[5] Soak up with inert absorbent material (e.g., sand, silica gel) and collect for disposal.[5][7] |
| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish.[5] Wear a self-contained breathing apparatus.[5] |
V. Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A workflow for the safe handling of chemicals from preparation to disposal.
VI. Emergency Response Decision-Making
This diagram outlines the decision-making process in the event of an emergency.
Caption: A decision-making flowchart for emergency response to chemical exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.nl [fishersci.nl]
- 8. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
